molecular formula C12H14N2S B1287173 1-(Benzo[b]thiophen-4-yl)piperazine CAS No. 846038-18-4

1-(Benzo[b]thiophen-4-yl)piperazine

货号: B1287173
CAS 编号: 846038-18-4
分子量: 218.32 g/mol
InChI 键: VMIRJNDPLCQEHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzo[b]thiophen-4-yl)piperazine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIRJNDPLCQEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610529
Record name 1-(1-Benzothiophen-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846038-18-4
Record name SFO-34318
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846038184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Benzothiophen-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzo[b]thiophen-4-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SFO-34318
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R78G2NXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(Benzo[b]thiophen-4-yl)piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[b]thiophen-4-yl)piperazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its core structure, featuring a benzo[b]thiophene moiety linked to a piperazine ring, serves as a crucial pharmacophore. This compound is principally recognized as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic medication.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzo[b]thiophene ring system where the piperazine group is attached at the 4-position. The compound can exist as a free base or as various salt forms, with the hydrochloride and dihydrochloride salts being common for improved handling and solubility.[2]

Chemical Structure:

  • IUPAC Name: this compound[3]

  • CAS Number: 846038-18-4 (free base)[3], 913614-18-3 (hydrochloride)[1][4]

  • Molecular Formula: C₁₂H₁₄N₂S (free base)[3], C₁₂H₁₅ClN₂S (hydrochloride)[4]

  • SMILES: C1CN(CCN1)C2=CC=C3C(=C2)SC=C3 (free base)

A summary of the key chemical and physical properties for both the free base and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Weight 218.32 g/mol [3]254.78 g/mol [1][4]
Melting Point >75 °C (decomposition) (Predicted)[5]>250 °C (decomposition)[6]
Boiling Point 394.4 ± 22.0 °C (Predicted)[5]Not available
Solubility DMSO (Slightly, Heated), Methanol (Very Slightly)[6]Soluble in DMSO.[1] Hydrochloride salts generally exhibit enhanced aqueous solubility compared to the free base.[1]
pKa (Predicted) 8.93 ± 0.10Not available
LogP (Predicted) 2.7327[4]Not available
Topological Polar Surface Area (TPSA) 43.5 Ų[3]15.27 Ų[4]

Spectral Data:

  • ¹H NMR (DMSO-d₆) δ (ppm): 9.37 (1H, br. s), 7.76 (1H, d, J = 5.6 Hz), 7.70 (1H, d, J = 8.4 Hz), 7.53 (1H, d, J = 5.6 Hz), 7.32 (1H, br. dd, J = 8.4, 7.8 Hz), 6.97 (1H, d, J = 7.8 Hz), 3.61 (4H, br. s), 3.30 (4H, br. s).[6]

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily driven by its importance as a precursor to Brexpiprazole. A prevalent and efficient method involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound hydrochloride from 4-chlorobenzo[b]thiophene and piperazine.

Materials:

  • 4-Chlorobenzo[b]thiophene

  • Piperazine

  • Palladium (II) acetate

  • Tri-tert-butylphosphonium tetraphenylborate

  • Sodium tert-butoxide

  • Xylene

  • Water

  • Activated carbon

  • Concentrated hydrochloric acid

Procedure:

  • To a reaction vessel, add 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium (II) acetate (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml).[6]

  • Stir the reaction mixture at 120-130°C for 5 hours.[6]

  • After cooling the reaction mixture to room temperature, add water and separate the layers.[6]

  • Wash the organic (xylene) layer with water, followed by a brine wash.[6]

  • Add activated carbon to the organic layer and stir at room temperature for 30 minutes.[6]

  • Filter the mixture to remove the activated carbon.[6]

  • To the filtrate, add concentrated hydrochloric acid and stir at room temperature for 30 minutes to precipitate the hydrochloride salt.[6]

  • Collect the precipitated crystals by filtration and dry to yield this compound hydrochloride.[6]

Yield: 6.94 g[6]

Below is a graphical representation of a typical synthesis workflow for this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 4-Chlorobenzo[b]thiophene D Buchwald-Hartwig Cross-Coupling A->D B Piperazine B->D C Pd(OAc)₂ (catalyst) (t-Bu)₃PHBF₄ (ligand) NaO-t-Bu (base) Xylene (solvent) C->D E This compound (Free Base) D->E F This compound HCl E->F HCl Workup

Synthesis Workflow for this compound HCl

Biological Activity and Pharmacological Relevance

The primary biological significance of this compound lies in its role as a direct precursor to Brexpiprazole. Brexpiprazole is an atypical antipsychotic that exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[1] This multi-receptor activity is believed to contribute to its efficacy in treating schizophrenia and as an adjunct therapy for major depressive disorder.

While specific binding affinity data for this compound itself is not extensively published, its structural contribution to the high affinity of Brexpiprazole for these receptors is critical. The benzo[b]thiophene and piperazine moieties are common structural motifs in compounds targeting aminergic G-protein coupled receptors.

Signaling Pathways

The therapeutic effects of drugs derived from this compound, such as Brexpiprazole, are mediated through the modulation of dopamine and serotonin signaling pathways.

Dopamine D₂ Receptor Signaling:

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Partial agonism at D₂ receptors, as seen with Brexpiprazole, is thought to stabilize the dopaminergic system, reducing hyperdopaminergic activity in some brain regions while enhancing it in others.

Serotonin 5-HT₁ₐ Receptor Signaling:

Similar to D₂ receptors, 5-HT₁ₐ receptors are also GPCRs coupled to Gαi/o proteins. Their activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. Additionally, activation of 5-HT₁ₐ receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing. Partial agonism at these receptors is associated with anxiolytic and antidepressant effects.

The diagram below illustrates the simplified signaling pathways of the D₂ and 5-HT₁ₐ receptors.

G cluster_ligand Ligand (e.g., Brexpiprazole) cluster_receptors Receptors cluster_gprotein G-Protein cluster_effector Effector Enzyme cluster_second_messenger Second Messenger cluster_downstream Downstream Effects Ligand This compound Derivative D2R Dopamine D₂ Receptor Ligand->D2R HT1A Serotonin 5-HT₁ₐ Receptor Ligand->HT1A Gi Gαi/o D2R->Gi HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Simplified D₂ and 5-HT₁ₐ Receptor Signaling Pathways

Experimental Assays

The evaluation of compounds like this compound and its derivatives typically involves a battery of in vitro and in vivo assays to characterize their pharmacological profile.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for its target receptors. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

General Protocol for a Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., D₂ or 5-HT₁ₐ) in a suitable buffer and centrifuge to isolate the cell membranes.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-8-OH-DPAT for 5-HT₁ₐ receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

This compound is a molecule of considerable interest in the field of drug discovery and development. Its structural features make it a valuable building block for the synthesis of psychoactive compounds, most notably the atypical antipsychotic Brexpiprazole. A thorough understanding of its chemical properties, synthesis, and the biological activities of its derivatives is essential for researchers and scientists working on the development of new therapeutics for central nervous system disorders. The methodologies and data presented in this guide provide a solid foundation for further research and application of this important chemical entity.

References

physicochemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] It is primarily recognized as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2][3] Understanding the physicochemical properties of this intermediate is crucial for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its known physicochemical characteristics, supported by experimental methodologies and relevant biological context.

Physicochemical Properties

The fundamental physical and chemical properties of this compound hydrochloride are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₅ClN₂S[4][5]
Molecular Weight 254.78 g/mol [4][6]
Physical Form Solid[6][7]
Color White[6]
Melting Point >250°C (with decomposition)[6]
Boiling Point 394.4 ± 22.0 °C (Predicted for free base)
Solubility DMSO (Slightly, Heated), Methanol (Very Slightly)[6]
LogP (Computed) 2.73[4]
Topological Polar Surface Area (TPSA) 15.27 Ų[4]
pKa Not experimentally determined. Piperazine, the core structure, has pKa values of 9.73 and 5.35 at 298K.[8]
Purity Commercially available at ≥97-98%. Can be synthesized to ≥99% purity.[1][4][7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific data. The following sections describe the protocols for the synthesis and characterization of this compound.

Synthesis of this compound hydrochloride

This protocol is based on a documented palladium-catalyzed coupling reaction.[6]

Materials:

  • 4-Chlorobenzo[b]thiophene

  • Piperazine

  • Palladium acetate (II)

  • Tri-tert-butylphosphonium tetraphenylborate

  • Sodium tert-butoxide

  • Xylene

  • Activated carbon

  • Concentrated hydrochloric acid

Procedure:

  • A reaction vessel is charged with 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml).[6]

  • The mixture is stirred at a temperature of 120 to 130°C for 5 hours.[6]

  • After the reaction is complete, the mixture is cooled to room temperature. Water is added to the vessel, and the organic and aqueous layers are separated.[6]

  • The xylene layer is washed sequentially with water and then with a saline solution.[6]

  • Activated carbon is added to the organic layer, and the mixture is stirred for 30 minutes at room temperature to decolorize.[6]

  • The mixture is filtered to remove the activated carbon. Concentrated hydrochloric acid is then added to the filtrate.[6]

  • The resulting mixture is stirred at room temperature for 30 minutes to facilitate the precipitation of the hydrochloride salt.[6]

  • The precipitated crystals are collected by filtration and dried to yield the final product, this compound hydrochloride.[6]

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the synthesized compound.

    • Methodology: The ¹H-NMR spectrum is recorded in a suitable deuterated solvent, such as DMSO-d₆.

    • Reported Data (¹H-NMR in DMSO-d₆): δ ppm; 3.30 (4H, broad singlet), 3.61 (4H, broad singlet), 6.97 (1H, doublet, J = 7.8 Hz), 7.32 (1H, broad double doublet, J = 8.4, 7.8 Hz), 7.53 (1H, doublet, J = 5.6 Hz), 7.70 (1H, doublet, J = 8.4 Hz), 7.76 (1H, doublet, J = 5.6 Hz), 9.37 (1H, broad singlet).[6]

  • Melting Point Determination:

    • Objective: To determine the temperature at which the solid compound transitions to a liquid, which serves as an indicator of purity.

    • Methodology (General): A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the point at which the substance begins to melt to when it becomes completely liquid is recorded. For this compound, decomposition is observed at higher temperatures.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology (General): A solution of the compound is prepared in a suitable mobile phase. This solution is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector. The mobile phase composition and flow rate are optimized to achieve separation of the main compound from any impurities. Purity is calculated based on the relative peak areas in the resulting chromatogram. A purity of ≥99% has been confirmed for this compound using HPLC analysis.[1]

Visualizations

Diagrams are provided to illustrate the synthetic pathway and the biological relevance of the compound.

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_process Process Steps cluster_product Final Product r1 4-Chlorobenzo[b]thiophene p1 Stir at 120-130°C for 5 hours r1->p1 r2 Piperazine r2->p1 c1 Palladium Acetate (II) c1->p1 c2 Tri-tert-butylphosphonium tetraphenylborate c2->p1 c3 Sodium tert-butoxide c3->p1 c4 Xylene (Solvent) c4->p1 p2 Workup & Purification p1->p2 p3 Addition of HCl p2->p3 final_product 1-(Benzo[b]thiophen-4-yl) piperazine hydrochloride p3->final_product

Caption: Synthetic workflow for this compound hydrochloride.

Biological Context and Significance

This compound hydrochloride is not typically used as a therapeutic agent itself but serves as a critical building block for more complex molecules.[1] Its primary importance lies in its role as a precursor to Brexpiprazole.

Brexpiprazole's mechanism of action involves modulating key neurotransmitter systems in the central nervous system.[1] It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[1] This multi-receptor activity is believed to be responsible for its efficacy in treating psychosis and mood disorders.[1] The synthesis of such a targeted therapeutic agent relies on the high purity and well-defined properties of its intermediates, including this compound hydrochloride.

G cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action A 1-(Benzo[b]thiophen-4-yl) piperazine HCl B Brexpiprazole (API) A->B Precursor C Dopamine D₂ Receptor B->C Partial Agonist D Serotonin 5-HT₁ₐ Receptor B->D Partial Agonist E Serotonin 5-HT₂ₐ Receptor B->E Antagonist

Caption: Relationship between the precursor, API (Brexpiprazole), and its biological targets.

Safety Information

Based on available safety data sheets, the compound is classified with the GHS07 pictogram, indicating potential hazards.

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed[7]

    • H315: Causes skin irritation[7]

    • H319: Causes serious eye irritation[6][7]

    • H335: May cause respiratory irritation[6][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of antipsychotic drugs such as Brexpiprazole.[1] The document details its physicochemical characteristics, synthesis and purification protocols, analytical methods for characterization, and its role in modulating key neurotransmitter pathways.

Physicochemical Properties

This compound is a piperazine derivative containing a benzo[b]thiophene moiety.[1] It is commonly handled as a hydrochloride salt to improve its crystallinity and stability.[1]

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₁₂H₁₄N₂SC₁₂H₁₅ClN₂S[2][3]
Molecular Weight 218.32 g/mol 254.78 g/mol [2][3][4]
CAS Number 846038-18-4913614-18-3[3][4]
Appearance SolidSolid

Synthesis and Purification

Several synthetic routes for this compound have been reported, offering flexibility in reagent choice and reaction conditions.

Experimental Protocol 1: Lewis Acid-Mediated Coupling

This method involves the reaction of a suitable benzo[b]thiophene precursor with N-Boc-piperazine, followed by deprotection.

Materials:

  • Appropriate benzo[b]thiophene precursor

  • N-Boc-piperazine

  • Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂))

  • Toluene

  • Hydrochloric acid (HCl)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the benzo[b]thiophene precursor and N-Boc-piperazine in toluene.

  • Add the Lewis acid catalyst to the mixture.

  • Heat the reaction mixture to 90°C and stir for 5 hours.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the Lewis acid.

  • Concentrate the organic layer under reduced pressure to obtain crude 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.

  • Dissolve the crude product in methanol or ethanol.

  • Add hydrochloric acid and stir at room temperature to remove the Boc protecting group.[1]

  • The resulting this compound hydrochloride can be isolated by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of ≥99%.[1]

Experimental Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst to couple 4-bromobenzo[b]thiophene with piperazine.

Materials:

  • 4-bromobenzo[b]thiophene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To an oven-dried flask, add 4-bromobenzo[b]thiophene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and (R)-(+)-BINAP.

  • Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Cool the mixture to room temperature and filter to remove palladium residues.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture (e.g., 3:1 ratio) to yield the desired product with high purity.[1]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation. The following is a representative protocol for acquiring NMR spectra.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Data (Dihydrochloride Salt in DMSO-d₆):

  • δ 9.60 (brs, 2H)

  • δ 8.68 (brs, 1H)

  • δ 7.71 (brs, 1H)

  • δ 7.65 (d, J = 7.2 Hz, 1H)

  • δ 7.49 (brs, 1H)

  • δ 7.27 (brs, 1H)

  • δ 6.92 (d, J = 5.9 Hz, 1H)

  • δ 3.27 (s, 8H) [5]

¹³C NMR Data (Dihydrochloride Salt in DMSO-d₆):

  • δ 147.41, 141.04, 133.84, 126.96, 125.52, 122.36, 118.15, 112.98, 49.00, 43.53 [5]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Example):

  • Column: XBridge C18, 150 × 4.6 mm, 5 µm particle size[5]

  • Mobile Phase: A gradient of 0.1% TFA in water (A) and Acetonitrile (B)[5]

    • T/%B: 0/10, 3/10, 12/95, 23/95, 25/10, 30/10[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 220 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile:water).

  • Infuse the solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • The expected [M+H]⁺ ion for the free base is m/z 219.[5]

Biological Significance and Signaling Pathways

This compound is a crucial building block for brexpiprazole, a medication used in the treatment of schizophrenia and major depressive disorder.[1] Brexpiprazole's therapeutic effects are attributed to its activity as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at the serotonin 5-HT₂ₐ receptor.[1] The this compound moiety is integral to the interaction with these receptors.

Below are diagrams illustrating the general synthetic workflow and the modulated signaling pathways.

G cluster_synthesis Synthetic Workflow Start 4-Substituted Benzo[b]thiophene Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Piperazine Piperazine (or N-Boc-piperazine) Piperazine->Coupling Protection Optional: Boc Protection Deprotection Deprotection (if applicable) Coupling->Deprotection Purification Purification (Recrystallization) Deprotection->Purification Final_Product This compound Purification->Final_Product

Synthetic Workflow for this compound

G cluster_pathway Modulated Neurotransmitter Signaling cluster_5HT1A 5-HT1A Receptor (Partial Agonist) cluster_5HT2A 5-HT2A Receptor (Antagonist) cluster_D2 Dopamine D2 Receptor (Partial Agonist) Compound This compound (as part of Brexpiprazole) 5HT1A 5-HT1A Receptor Compound->5HT1A Activates 5HT2A 5-HT2A Receptor Compound->5HT2A Blocks D2 D2 Receptor Compound->D2 Modulates AC_Inhibit Inhibition of Adenylyl Cyclase 5HT1A->AC_Inhibit cAMP_Decrease Decreased cAMP AC_Inhibit->cAMP_Decrease Neuronal_Inhibition Neuronal Inhibition cAMP_Decrease->Neuronal_Inhibition PLC_Block Blockade of Phospholipase C 5HT2A->PLC_Block IP3_DAG_Block Decreased IP3/DAG PLC_Block->IP3_DAG_Block Ca_Release_Block Blocked Ca2+ Release IP3_DAG_Block->Ca_Release_Block AC_Modulate Modulation of Adenylyl Cyclase D2->AC_Modulate cAMP_Modulate Modulated cAMP AC_Modulate->cAMP_Modulate Dopamine_Stabilize Dopamine System Stabilization cAMP_Modulate->Dopamine_Stabilize

Signaling Pathways Modulated by Brexpiprazole

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzo[b]thiophen-4-yl)piperazine is a significant chemical entity, primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole.[1][2] Its mechanism of action is intrinsically linked to that of brexpiprazole, which is characterized as a serotonin-dopamine activity modulator.[3][4] This guide delineates the theoretical mechanism of action of this compound based on its structural relationship to brexpiprazole, details the experimental protocols for its characterization, and presents the relevant signaling pathways. While specific quantitative pharmacological data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its investigation.

Introduction

This compound is a heterocyclic compound featuring a benzo[b]thiophene moiety linked to a piperazine ring.[2] This structural motif is crucial for its biological activity, which is presumed to be centered on its interaction with various neurotransmitter receptors in the central nervous system (CNS).[1][2] Its primary role as a precursor in the synthesis of brexpiprazole suggests that it possesses affinity for serotonin and dopamine receptors, the key targets of this approved therapeutic agent.[1] Brexpiprazole is known to exhibit partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][4]

Putative Mechanism of Action

The mechanism of action of this compound is inferred from its structural contribution to brexpiprazole. The core hypothesis is that this molecule interacts with G-protein coupled receptors (GPCRs), specifically the dopamine D2 and serotonin 5-HT1A receptors.

Interaction with Serotonin 5-HT1A Receptors

The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood and anxiety.[1] It is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is associated with the anxiolytic and antidepressant effects of many therapeutic agents. It is postulated that this compound acts as a partial agonist at the 5-HT1A receptor.

Interaction with Dopamine D2 Receptors

The dopamine D2 receptor is a key target for antipsychotic drugs.[1] Similar to the 5-HT1A receptor, it is a Gi/Go-coupled GPCR. Partial agonism at the D2 receptor is a hallmark of third-generation antipsychotics, allowing for the modulation of dopaminergic activity without complete blockade, which can lead to extrapyramidal side effects. This compound likely contributes to the D2 receptor affinity of brexpiprazole.

Quantitative Pharmacological Data (Illustrative)

Receptor SubtypeBrexpiprazole K_i (nM)
Serotonin
5-HT1A0.12
5-HT2A0.47
5-HT2B1.9
5-HT2C-
5-HT73.7
Dopamine
D2L0.30
D31.1
Adrenergic
α1A3.8
α1B0.17
α1D2.6
α2A-
α2C0.59
Histamine
H119
Muscarinic
M1>1000
Data sourced from Maeda et al., 2014.[3]

Experimental Protocols

To quantitatively determine the mechanism of action of this compound, a series of in vitro pharmacological assays are necessary. The following protocols are standard methodologies for characterizing the interaction of a compound with its target receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (K_i) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from a receptor by this compound.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT1A receptors).

    • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

    • This compound hydrochloride.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Non-specific binding control (e.g., haloperidol for D2, serotonin for 5-HT1A).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

Functional Assays

Functional assays determine the effect of a compound on receptor signaling, identifying it as an agonist, antagonist, or inverse agonist.

  • Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

  • Materials:

    • Intact cells expressing the receptor of interest (e.g., CHO-K1 cells).

    • This compound hydrochloride.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • To determine antagonist activity, co-incubate the cells with the test compound and a known agonist.

    • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Objective: To measure G-protein activation following receptor stimulation by this compound.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • This compound hydrochloride.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound, [³⁵S]GTPγS, and GDP.

    • After a defined incubation period, terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

    • Generate dose-response curves to determine the EC₅₀ and E_max (maximal effect) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A / D2 Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response

Caption: 5-HT1A/D2 Receptor Signaling Pathway.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prepare_reagents incubation Incubate Components: Membranes + Radioligand + Compound prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate IC50 - Determine Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

camp_assay_workflow start Start cell_plating Plate Receptor-Expressing Cells start->cell_plating compound_addition Add Test Compound cell_plating->compound_addition forskolin_stimulation Stimulate with Forskolin compound_addition->forskolin_stimulation cell_lysis Lyse Cells forskolin_stimulation->cell_lysis camp_detection Detect Intracellular cAMP cell_lysis->camp_detection analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50/IC50 camp_detection->analysis end End analysis->end

Caption: cAMP Functional Assay Workflow.

Conclusion

This compound is a crucial pharmacological building block whose mechanism of action is understood primarily through its role as a direct precursor to the atypical antipsychotic, brexpiprazole. It is hypothesized to exhibit affinity for serotonin 5-HT1A and dopamine D2 receptors, contributing to the overall pharmacological profile of brexpiprazole. While detailed, publicly available quantitative data on this compound itself is limited, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Further investigation into the direct receptor interactions of this compound would provide valuable insights for the development of novel CNS therapeutics.

References

The Biological Activity of 1-(Benzo[b]thiophen-4-yl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(benzo[b]thiophen-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of several centrally acting agents. Its significance is highlighted by its presence in the atypical antipsychotic drug brexpiprazole, a potent modulator of serotonergic and dopaminergic pathways. This technical guide provides an in-depth overview of the biological activity of this compound derivatives, focusing on their interactions with key neurotransmitter receptors. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug discovery.

Core Biological Activity: A Multi-Target Profile

Derivatives of this compound are primarily characterized by their high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The nature of their interaction—ranging from antagonism to partial agonism—is a critical determinant of their overall pharmacological effect. This multi-target profile is believed to contribute to the therapeutic efficacy and favorable side-effect profiles of compounds like brexpiprazole in treating complex neuropsychiatric disorders such as schizophrenia and major depressive disorder.[1][2]

The core this compound moiety serves as a crucial building block in the synthesis of these neurologically active agents.[3] The piperazine ring is a common pharmacophore in many centrally acting drugs, and the benzo[b]thiophene group contributes to the molecule's affinity and metabolic stability.[4]

Quantitative Analysis of Receptor Binding Affinities

The biological activity of this compound derivatives is most effectively quantified by their binding affinities (Ki values) at various G-protein coupled receptors (GPCRs). The following tables summarize the available quantitative data for key derivatives, primarily focusing on brexpiprazole, the most well-characterized compound in this class.

Table 1: Receptor Binding Profile of Brexpiprazole

Receptor SubtypeKi (nM)Species
Serotonin Receptors
5-HT1A0.12Human
5-HT2A0.47Human
5-HT2B1.9Human
5-HT73.7Human
Dopamine Receptors
D2 (D2L)0.30Human
D31.1Human
Adrenergic Receptors
α1A3.8Human
α1B0.17Human
α1D4.9Human
α2A4.9Human
α2C0.59Human
Histamine Receptors
H119Human
Muscarinic Receptors
M1>1000Human

Data sourced from preclinical studies on brexpiprazole.[1]

Table 2: Comparative Binding Affinities of Benzo[b]thiophene Derivatives

CompoundTarget ReceptorKi (µM)
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e)5-HT1A2.30

This table includes data for a structurally related benzo[b]thiophen-2-yl derivative to provide a broader context for the benzo[b]thiophene pharmacophore.[5]

Structure-Activity Relationships (SAR)

  • Benzo[b]thiophene Moiety: The replacement of the dichlorophenyl group in aripiprazole with a benzo[b]thiophene group in brexpiprazole is a critical modification. This change is associated with a higher affinity for 5-HT1A and 5-HT2A receptors.[1] Specifically, brexpiprazole exhibits approximately 10-fold higher affinity for both 5-HT1A and 5-HT2A receptors compared to aripiprazole.[1]

  • Piperazine Core: The piperazine ring is an essential component for high-affinity binding to both dopamine and serotonin receptors.[4]

  • Functional Activity: Brexpiprazole acts as a partial agonist at 5-HT1A and D2 receptors and a potent antagonist at 5-HT2A receptors.[2] Compared to aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, which may contribute to a lower incidence of akathisia.[6]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of complex intracellular signaling cascades following receptor binding.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling (Partial Agonism)

As partial agonists at D2 and 5-HT1A receptors, these compounds elicit a response that is lower than that of the endogenous full agonist (dopamine or serotonin). This modulatory activity is thought to stabilize the dopaminergic and serotonergic systems, reducing hyperactivity in conditions like schizophrenia and enhancing signaling in depression. Both D2 and 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane Derivative This compound Derivative D2R Dopamine D2 Receptor Derivative->D2R Partial Agonist HT1AR Serotonin 5-HT1A Receptor Derivative->HT1AR Partial Agonist Gi_o Gi/o Protein D2R->Gi_o HT1AR->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Modulated Neuronal Activity (Stabilization) cAMP->Response Reduced

D2 and 5-HT1A Receptor Partial Agonist Signaling Pathway

Serotonin 5-HT2A Receptor Signaling (Antagonism)

As antagonists at 5-HT2A receptors, these derivatives block the binding of endogenous serotonin. 5-HT2A receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). By blocking this pathway, this compound derivatives can mitigate some of the side effects associated with D2 receptor blockade and may contribute to their antidepressant and anxiolytic effects.

G cluster_membrane Cell Membrane Derivative This compound Derivative HT2AR Serotonin 5-HT2A Receptor Derivative->HT2AR Antagonist Gq_11 Gq/11 Protein HT2AR->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Blocked Downstream Signaling Ca2->Response PKC->Response

5-HT2A Receptor Antagonist Signaling Pathway

Experimental Protocols

The determination of the biological activity of this compound derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-hydroxy-DPAT.

  • Non-specific Binding Control: 10 µM Metergoline.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Filtration System: Brandel M-24 cell harvester or equivalent.

  • Filters: Whatman GF/C glass fiber filters.

  • Scintillation Counter: MicroBeta² Microplate scintillation counter or equivalent.

  • Test Compounds: Serial dilutions of this compound derivatives.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in assay buffer to a final concentration of 10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Total Binding: 0.25 nM [³H]8-hydroxy-DPAT and 10 µg of membrane preparation.

    • Non-specific Binding: 0.25 nM [³H]8-hydroxy-DPAT, 10 µg of membrane preparation, and 10 µM metergoline.

    • Competitive Binding: 0.25 nM [³H]8-hydroxy-DPAT, 10 µg of membrane preparation, and varying concentrations of the test compound (e.g., 1 nM to 1 µM).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Cell Membranes (CHO-K1 expressing h5-HT1A) start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at RT for 60 min setup->incubate filter Filter through glass fiber filters and wash incubate->filter quantify Quantify radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for 5-HT1A Receptor Binding Assay

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Objective: To measure the functional activity (partial agonism or antagonism) of a test compound at the human dopamine D2 receptor by quantifying its effect on cAMP levels.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Assay Medium: Serum-free medium or HBSS.

  • Adenylyl Cyclase Activator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX.

  • cAMP Detection Kit: HTRF, AlphaScreen, LANCE, or ELISA-based kit.

  • Test Compounds: Serial dilutions of this compound derivatives.

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells to confluency in appropriate cell culture flasks.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Preparation:

    • For agonist mode: Add test compounds at various concentrations.

    • For antagonist mode: Add a fixed concentration of a D2 agonist (e.g., quinpirole) followed by the test compounds at various concentrations.

  • Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP production. The PDE inhibitor IBMX should also be present to prevent cAMP degradation.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50.

G start Start culture Culture D2 Receptor- Expressing Cells start->culture plate Plate cells in 96-well plates culture->plate add_compounds Add Test Compounds (Agonist or Antagonist Mode) plate->add_compounds stimulate Stimulate with Forskolin (in the presence of IBMX) add_compounds->stimulate incubate Incubate at 37°C stimulate->incubate detect Lyse cells and detect cAMP levels incubate->detect analyze Data Analysis: Determine EC50 (agonist) or IC50 (antagonist) detect->analyze end End analyze->end

Workflow for D2 Receptor Functional cAMP Assay

Conclusion

The this compound scaffold is a cornerstone for the development of multi-target drugs for neuropsychiatric disorders. The derivatives, exemplified by brexpiprazole, exhibit a unique pharmacological profile characterized by partial agonism at 5-HT1A and D2 receptors and antagonism at 5-HT2A receptors. This polypharmacology is crucial for their therapeutic efficacy and tolerability. The data and protocols presented in this guide offer a foundational resource for the further exploration and development of novel compounds based on this promising chemical framework. Future research focusing on the systematic synthesis and evaluation of a broader range of derivatives will be instrumental in elucidating more detailed structure-activity relationships and in the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 1-(Benzo[b]thiophen-4-yl)piperazine. This compound is a key intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole.[1] A thorough understanding of its physicochemical properties is crucial for efficient drug development, formulation, and manufacturing processes. This document summarizes known qualitative and predicted quantitative data, outlines detailed experimental protocols for determining solubility and stability, and presents relevant biological pathways associated with the therapeutic target of its successor compound, Brexpiprazole.

Introduction

This compound is a heterocyclic compound featuring a benzothiophene moiety linked to a piperazine ring. Its chemical structure is fundamental to its role as a building block in the synthesis of pharmacologically active molecules. The hydrochloride salt of this compound is commonly used in pharmaceutical manufacturing.[1] This guide aims to consolidate the current knowledge on the solubility and stability of this important intermediate to aid researchers and developers in its handling, analysis, and application.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of information from vendor specifications and computational predictions allows for a general characterization of its properties.

Table 1: General Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource
Molecular Formula C₁₂H₁₄N₂SC₁₂H₁₅ClN₂S[2]
Molecular Weight 218.32 g/mol 254.78 g/mol [2][3]
Physical Form Solid, Pale BrownSolid, White[4]
Melting Point >75°C (decomposition)>250°C (decomposition)[4]
Predicted pKa 8.93 ± 0.10-[4]
Predicted LogP 2.42.7327[2][3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical factor influencing its bioavailability and the design of appropriate formulations.

Qualitative Solubility
  • Organic Solvents: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4]

  • Aqueous Media: As with many amine-containing compounds, the free base is expected to have low aqueous solubility. The hydrochloride salt is utilized to enhance aqueous solubility.[1] Stock solutions are often prepared in DMSO before dilution in aqueous buffers to prevent precipitation.[1]

Predicted Solubility Data

Due to the absence of specific experimental solubility data in the literature, computational predictions are often used to estimate these values.

Table 2: Predicted Solubility of this compound

ParameterPredicted ValuePrediction Tool
Aqueous Solubility (LogS) -3.5 to -4.5SwissADME (based on LogP)
Water Solubility Poorly solubleGeneral assessment

Disclaimer: The data in Table 2 is based on computational predictions and should be confirmed by experimental analysis.

Stability Profile

The stability of a pharmaceutical intermediate is vital for ensuring the quality, safety, and efficacy of the final drug product. Stability studies are conducted to understand how the compound changes under various environmental conditions.

General Stability and Storage
  • Storage Conditions: It is recommended to store this compound and its hydrochloride salt in a dark, dry place at room temperature.[1][3][4] For long-term storage, lyophilized powder can be stored at -20°C to prevent hydrolysis.[1]

  • General Observations: The compound is noted to be sensitive to environmental factors, though specific degradation pathways have not been detailed in available literature.[1]

Forced Degradation Studies (Predicted)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. While specific data for this compound is unavailable, the following table outlines the expected behavior based on the chemical structure and general knowledge of related compounds.

Table 3: Predicted Stability of this compound under Stress Conditions

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Potential cleavage of the piperazine ring or modification of the benzothiophene moiety.Hydrolyzed piperazine derivatives, sulfoxides.
Basic Hydrolysis Similar to acidic conditions, but potentially at a different rate.Hydrolyzed piperazine derivatives.
Oxidation (e.g., H₂O₂) Oxidation of the sulfur atom in the benzothiophene ring.Sulfoxides, Sulfones.
Photolytic Degradation Degradation of the aromatic and heterocyclic rings upon exposure to UV or visible light.Photodegradation products with altered chromophores.
Thermal Degradation Decomposition at elevated temperatures.Various thermal decomposition products.

Disclaimer: The information in Table 3 is predictive and should be verified through experimental forced degradation studies.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

This method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical method such as HPLC-UV or LC-MS.

  • Solubility Calculation: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

This method determines the equilibrium solubility and is often used in later stages of drug development.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Solubility Determination: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Stability Testing (Forced Degradation)

Forced degradation studies are performed according to the principles outlined in the ICH guidelines.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Evaluation: Quantify the parent compound and any degradation products. Identify major degradants using techniques like LC-MS/MS.

Biological Context: Signaling Pathways

This compound is a precursor to Brexpiprazole, an atypical antipsychotic that modulates serotonergic and dopaminergic pathways.[1] Understanding these pathways provides context for the importance of this chemical entity in drug development. Brexpiprazole acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors, and as an antagonist at serotonin 5-HT₂A receptors.[1][5]

Dopamine D₂ and Serotonin 5-HT₁A Receptor Signaling (Partial Agonism)

The diagram below illustrates the simplified signaling cascade following partial agonism at D₂ and 5-HT₁A receptors, leading to modulation of adenylyl cyclase activity and downstream effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin HT1AR 5-HT₁A Receptor Serotonin->HT1AR Gi Gαi D2R->Gi HT1AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Modulated Neuronal Response PKA->Response Brexpiprazole Brexpiprazole (Partial Agonist) Brexpiprazole->D2R Partial Agonism Brexpiprazole->HT1AR Partial Agonism

Caption: Dopamine D₂ and Serotonin 5-HT₁A receptor signaling pathway.

Serotonin 5-HT₂A Receptor Signaling (Antagonism)

The diagram below depicts the antagonistic action of Brexpiprazole at the 5-HT₂A receptor, which is coupled to the Gq signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT₂A Receptor Serotonin->HT2AR Gq Gαq HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC ↑ PKC Activity DAG->PKC Response Modulated Neuronal Response Ca->Response PKC->Response Brexpiprazole Brexpiprazole (Antagonist) Brexpiprazole->HT2AR Antagonism

Caption: Serotonin 5-HT₂A receptor signaling pathway.

Experimental Workflow for Stability Indicating Method Development

The following diagram outlines a logical workflow for the development of a stability-indicating analytical method.

G start Start: Method Development forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation analyze_samples Analyze Stressed Samples by Initial HPLC Method forced_degradation->analyze_samples check_separation Are all degradants separated from the parent peak? analyze_samples->check_separation optimize_method Optimize HPLC Method (e.g., gradient, column, pH) check_separation->optimize_method No validate_method Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) check_separation->validate_method Yes optimize_method->analyze_samples end End: Stability-Indicating Method Established validate_method->end

Caption: Workflow for stability-indicating method development.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific experimental data remains scarce, predictive models and information on related compounds provide valuable insights for researchers and drug development professionals. The provided experimental protocols offer a framework for generating the necessary empirical data to support formulation development and regulatory submissions. Furthermore, the elucidation of the relevant biological pathways highlights the critical role of this intermediate in the development of novel therapeutics for central nervous system disorders. It is strongly recommended that experimental verification of the predicted solubility and stability profiles be undertaken to ensure robust and reliable drug development processes.

References

An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a key intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole.[1] This document outlines its chemical and physical properties, a detailed synthesis protocol, and its role in the mechanism of action of Brexpiprazole.

Core Data Presentation

Quantitative data for this compound hydrochloride is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 913614-18-3[1]
Molecular Formula C₁₂H₁₅ClN₂S[1]
Molecular Weight 254.78 g/mol [1]
Appearance White to off-white solid[2]
Melting Point >250°C (decomposes)[2]
Solubility DMSO (Slightly, Heated), Methanol (Very Slightly)[2]
Purity Typically ≥97% - ≥98%[3][4]
Storage Room temperature, in a dark, dry, and sealed container[2][3]
Table 2: Spectroscopic Data
TypeDataSource
¹H-NMR (DMSO-d6) δ ppm 3.30 (4H, br. s), 3.61 (4H, br. s), 6.97 (1H, d, J = 7.8 Hz), 7.32 (1H, br. dd, J = 8.4, 7.8 Hz), 7.53 (1H, d, J = 5.6 Hz), 7.70 (1H, d, J = 8.4 Hz), 7.76 (1H, d, J = 5.6 Hz), 9.37 (1H, br. s)[2]

Mechanism of Action: Role as a Brexpiprazole Intermediate

This compound hydrochloride is a crucial building block for Brexpiprazole. The therapeutic effects of Brexpiprazole are mediated through its interaction with serotonin and dopamine receptors in the central nervous system.[5][6][7] Brexpiprazole exhibits partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.[1][5] This modulation of neurotransmitter systems is believed to be responsible for its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[5]

Signaling Pathway of Brexpiprazole

brexpiprazole_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Serotonin Serotonin HT1A 5-HT₁ₐ Receptor Serotonin->HT1A HT2A 5-HT₂ₐ Receptor Serotonin->HT2A ↓ Psychosis ↓ Psychosis D2R->↓ Psychosis ↓ Depression/Anxiety ↓ Depression/Anxiety HT1A->↓ Depression/Anxiety ↑ Dopamine Release\n(in specific regions) ↑ Dopamine Release (in specific regions) HT2A->↑ Dopamine Release\n(in specific regions) Brexpiprazole Brexpiprazole Brexpiprazole->D2R Partial Agonist Brexpiprazole->HT1A Partial Agonist Brexpiprazole->HT2A Antagonist

Caption: Brexpiprazole's multi-receptor interaction model.

Experimental Protocols

Synthesis of this compound hydrochloride

This protocol is based on a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • 4-Chlorobenzo[b]thiophene (5.00 g)

  • Piperazine (5.11 g)

  • Palladium(II) acetate (2.7 mg)

  • Tri-tert-butylphosphonium tetraphenylborate (6.2 mg)

  • Sodium tert-butoxide (8.548 g)

  • Xylene (70 ml)

  • Water

  • Saline

  • Activated carbon

  • Concentrated hydrochloric acid

Procedure:

  • To a reaction vessel, add 4-chlorobenzo[b]thiophene, piperazine, palladium(II) acetate, tri-tert-butylphosphonium tetraphenylborate, sodium tert-butoxide, and xylene.

  • Stir the mixture at 120-130°C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and separate the organic (xylene) layer.

  • Wash the xylene layer with water and then with saline.

  • Add activated carbon to the xylene layer and stir at room temperature for 30 minutes.

  • Filter the mixture to remove the activated carbon.

  • To the filtrate, add concentrated hydrochloric acid and stir at room temperature for 30 minutes to precipitate the hydrochloride salt.

  • Collect the precipitated crystals by filtration.

  • Dry the crystals to obtain this compound hydrochloride.[2]

Conceptual Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound hydrochloride.

synthesis_qc_workflow cluster_synthesis Synthesis cluster_qc Quality Control start Reactant Dosing (4-Chlorobenzo[b]thiophene, Piperazine, Catalyst, etc.) reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Aqueous Workup & Phase Separation reaction->workup crystallization Salt Formation & Crystallization workup->crystallization drying Product Drying crystallization->drying sampling In-Process & Final Product Sampling drying->sampling hplc Purity Analysis (HPLC) sampling->hplc nmr Structural Confirmation (NMR) sampling->nmr ms Molecular Weight Verification (MS) sampling->ms pass_fail Meets Specifications? hplc->pass_fail nmr->pass_fail ms->pass_fail release Product Release pass_fail->release Yes fail Further Purification or Rejection pass_fail->fail No

Caption: Synthesis and quality control workflow.

References

The Piperazine Ring: A Cornerstone in Receptor-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have cemented its role as a core structural motif in a vast array of clinically successful drugs targeting a wide range of receptors.[2] This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine ring in receptor binding, with a focus on its interactions with key G-protein coupled receptors (GPCRs) and sigma receptors. We will delve into the structural and physicochemical attributes that underpin its utility, present quantitative binding data for representative compounds, and provide detailed methodologies for key experimental assays used to characterize these interactions.

Core Physicochemical Properties of the Piperazine Ring

The widespread use of the piperazine moiety in drug discovery can be attributed to a unique combination of physicochemical characteristics that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3]

  • Basicity and pKa: As a diprotic base, piperazine can accept two protons, with pKa values typically around 5.35 and 9.73.[4] This property is crucial for the formation of salts, which can significantly enhance a drug's solubility, stability, and bioavailability. The basic nitrogen atoms are often protonated at physiological pH, enabling critical ionic interactions with acidic residues in receptor binding pockets.[1]

  • Solubility: The presence of the two nitrogen atoms imparts a high degree of polarity, making piperazine and many of its derivatives freely soluble in water. This inherent solubility is a significant advantage in drug design, often improving the aqueous solubility of more lipophilic drug candidates.[3]

  • Conformational Flexibility: The piperazine ring primarily adopts a stable chair conformation, but can also exist in boat and twist-boat conformations. This conformational flexibility allows piperazine-containing ligands to adapt to the specific topology of a receptor's binding site, optimizing intermolecular interactions.

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as both hydrogen bond donors (in their protonated form) and acceptors, facilitating strong and specific interactions with amino acid residues within the receptor.[2]

  • Chemical Tractability: The secondary amine nature of the piperazine nitrogens allows for straightforward and versatile chemical modifications, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[2] This allows for the fine-tuning of a ligand's affinity, selectivity, and pharmacokinetic properties.

Role in Receptor Binding: A Focus on Key Receptor Families

The piperazine scaffold is a common feature in ligands for a multitude of receptor families. Below, we explore its role in binding to three therapeutically significant classes: dopamine, serotonin, and sigma receptors.

Dopamine Receptors

Piperazine derivatives are prominent in the realm of dopamine receptor ligands, particularly for the D2 and D3 subtypes, which are key targets for antipsychotic and neurological drugs.

Key Interactions and Structure-Activity Relationships (SAR):

  • Ionic Anchor: The protonated nitrogen atom of the piperazine ring often forms a crucial salt bridge with a conserved aspartate residue (Asp110 in the D3 receptor) in the third transmembrane domain of dopamine receptors. This interaction serves as a primary anchor for the ligand within the binding pocket.

  • Arylpiperazine Moiety: Many potent dopamine receptor ligands are arylpiperazines. The aromatic ring attached to one of the piperazine nitrogens engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding site, such as phenylalanine and tryptophan.

  • N4-Substituent: The substituent on the second nitrogen atom of the piperazine ring plays a critical role in modulating affinity and selectivity. Long-chain substituents can extend into other regions of the binding pocket, forming additional interactions that can differentiate between receptor subtypes.

Quantitative Binding Data: Piperazine Derivatives at Dopamine Receptors

CompoundReceptor SubtypeKi (nM)Reference
(-)-10eD247.5[5]
D30.57[5]
(+)-10eD2113[5]
D33.73[5]
Compound 22D230[5]
D32[5]
Compound 6aD3~1.4[6]
Compound 7aD3~2.5[6]

Signaling Pathway for Dopamine D2 Receptor Activation

G_protein_signaling Ligand Dopamine Agonist (Piperazine Derivative) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 receptor signaling pathway.

Serotonin (5-HT) Receptors

Arylpiperazines are a well-established class of ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are implicated in the pathophysiology and treatment of depression, anxiety, and other mood disorders.

Key Interactions and Structure-Activity Relationships (SAR):

  • Conserved Ionic Interaction: Similar to dopamine receptors, a protonated piperazine nitrogen forms a salt bridge with a conserved aspartate residue in the binding pocket of serotonin receptors.

  • Aromatic Stacking: The aryl group of the arylpiperazine moiety participates in π-π stacking interactions with aromatic amino acid residues, contributing significantly to binding affinity.

  • Linker and Terminal Group: In long-chain arylpiperazines, the nature and length of the linker connecting the piperazine to a terminal functional group are critical for selectivity among 5-HT receptor subtypes.

Quantitative Binding Data: Arylpiperazine Derivatives at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)Reference
8c 3.77>100033.8[7]
29 10.3>100011.2[7]
20b 180214.712.3[7]
9b 23.939.445.0[8]
12a 41.531542.5[8]
Sigma (σ) Receptors

The piperazine scaffold is also a key structural element in many high-affinity ligands for sigma receptors (σ1 and σ2), which are unique intracellular proteins involved in cellular stress responses and have emerged as potential targets for cancer and neurological disorders.

Key Interactions and Structure-Activity Relationships (SAR):

  • Amine Binding Site: Sigma receptors possess an amine binding site that interacts with the protonated nitrogen of the piperazine ring. This interaction is crucial for high-affinity binding.

  • Hydrophobic Pockets: The binding site of sigma receptors also contains hydrophobic pockets that accommodate the substituents on the piperazine ring. The size, shape, and lipophilicity of these substituents influence both affinity and selectivity between σ1 and σ2 subtypes.

  • Piperidine vs. Piperazine: In some cases, replacing the piperazine ring with a piperidine moiety can significantly alter the affinity and selectivity profile for sigma receptors, highlighting the importance of the second nitrogen atom in the piperazine ring for specific interactions.

Quantitative Binding Data: Piperazine Derivatives at Sigma Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)hH3R Ki (nM)Reference
4 1531-3.17[9]
5 (piperidine analog) 3.64-7.70[9]
11 4.4167.96.2[9]
13 51.8-37.8[9]
16 37.8-12.7[9]
Compound 1 3.2>1000-

Experimental Protocols for Characterizing Piperazine-Receptor Interactions

The characterization of the interaction between piperazine-containing ligands and their target receptors involves a combination of binding and functional assays.

Radioligand Binding Assay

This is a fundamental technique to determine the affinity of a ligand for a receptor.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) that is known to bind to the receptor.

    • Add increasing concentrations of the unlabeled test compound (the piperazine derivative).

    • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a known, unlabeled antagonist (e.g., haloperidol).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Radioligand - Test Compound - Membranes prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

General workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

1. cAMP Assay (for Gi/Gs-coupled receptors)

  • Principle: This assay measures the inhibition (for Gi-coupled receptors like D2) or stimulation (for Gs-coupled receptors) of cyclic AMP (cAMP) production.

  • Protocol Overview:

    • Seed cells expressing the receptor of interest in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Add the test compound (piperazine derivative) at various concentrations.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • For agonists, a dose-dependent decrease (Gi) or increase (Gs) in cAMP will be observed. For antagonists, the effect of a known agonist will be inhibited.

2. Calcium Mobilization Assay (for Gq-coupled receptors)

  • Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (e.g., some 5-HT2 subtypes).

  • Protocol Overview:

    • Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compound at various concentrations.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Agonists will induce a transient increase in fluorescence, indicating calcium release from intracellular stores.

3. GTPγS Binding Assay

  • Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. It is a direct measure of G-protein activation.

  • Protocol Overview:

    • Incubate cell membranes expressing the receptor with the test compound, GDP, and [35S]GTPγS.

    • Separate the bound and free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Agonists will stimulate the binding of [35S]GTPγS in a dose-dependent manner.

4. β-Arrestin Recruitment Assay

  • Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right. This is particularly useful for studying biased agonism.

  • Protocol Overview:

    • Use a cell line engineered to express the GPCR fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

    • Add the test compound.

    • If the ligand promotes the interaction between the receptor and β-arrestin, the reporter components will be brought into proximity, generating a detectable signal (e.g., luminescence).

Logical Relationship of Key Assays in Drug Discovery

Drug_Discovery_Assays start New Piperazine Derivative binding Radioligand Binding Assay start->binding functional Functional Assays (cAMP, Ca2+, GTPγS, β-arrestin) start->functional affinity Determine Affinity (Ki) binding->affinity selectivity Selectivity Profiling (Binding to other receptors) affinity->selectivity activity Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) functional->activity activity->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt

Logical flow of assays in drug discovery.

Conclusion

The piperazine ring is an undeniably powerful and versatile scaffold in the design of receptor-targeted drugs. Its unique combination of physicochemical properties, including basicity, solubility, and conformational flexibility, allows it to effectively interact with a wide range of receptor binding sites. The ability to readily modify the piperazine core has enabled medicinal chemists to fine-tune the affinity, selectivity, and functional activity of ligands for numerous important drug targets, particularly within the GPCR and sigma receptor families. A thorough understanding of the principles of piperazine-receptor interactions, coupled with the rigorous application of the binding and functional assays detailed in this guide, will continue to drive the discovery and development of novel and improved therapeutics for a multitude of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the development of pharmacologically active compounds, notably the antipsychotic agent brexpiprazole. The protocols outlined below are based on established chemical literature, offering two primary synthetic routes: a direct Buchwald-Hartwig amination and a multi-step pathway involving a Boc-protected piperazine intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its primary application lies in its role as a precursor to brexpiprazole, a modulator of serotonergic and dopaminergic pathways.[1] Brexpiprazole exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1] The efficient synthesis of this piperazine derivative is therefore a critical step in the production of this important therapeutic agent. This document details two effective laboratory-scale synthetic methods.

Synthetic Protocols

Two principal methods for the synthesis of this compound are presented:

  • Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Method B: Multi-Step Synthesis via a Boc-Protected Intermediate

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This method provides a direct route to the target compound through a palladium-catalyzed cross-coupling reaction between 4-chlorobenzo[b]thiophene and piperazine.

Experimental Protocol:

  • To a reaction vessel, add 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml).[2]

  • Stir the reaction mixture at 120-130°C for 5 hours.[2]

  • Cool the mixture to room temperature.

  • Add water to the reaction mixture and separate the organic (xylene) layer.

  • Wash the xylene layer with water, followed by a brine wash.

  • Add activated carbon to the xylene layer and stir at room temperature for 30 minutes.

  • Filter the mixture and add concentrated hydrochloric acid to the filtrate.

  • Stir the resulting mixture at room temperature for 30 minutes to induce precipitation.

  • Collect the precipitated crystals of this compound hydrochloride by filtration and dry the product.[2]

Quantitative Data Summary (Method A)

Reagent/ProductMolecular Weight ( g/mol )AmountMolar Equivalents
4-Chlorobenzo[b]thiophene168.645.00 g1.0
Piperazine86.145.11 g2.0
Palladium acetate (II)224.492.7 mg0.0004
tri-tert-butylphosphonium tetraphenylborate598.566.2 mg0.00035
Sodium tert-butoxide96.108.548 g3.0
This compound hydrochloride254.786.94 g (Yield: 85%)-
Method B: Multi-Step Synthesis via a Boc-Protected Intermediate

This alternative route involves the bromination of a ketone precursor, followed by a Lewis acid-mediated coupling with N-Boc-piperazine and subsequent deprotection.

Experimental Protocol:

Step 1: Bromination of 6,7-dihydrobenzo[b]thiophene-4(5H)-one

  • Dissolve 6,7-dihydrobenzo[b]thiophene-4(5H)-one in dichloromethane.

  • Cool the solution to 0-25°C.

  • Add a brominating agent such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) and stir to yield 3-bromo-6,7-dihydrobenzo[b]thiophene-4(5H)-one.[1]

Step 2: Lewis Acid-Mediated Coupling

  • React the crude 3-bromo-6,7-dihydrobenzo[b]thiophene-4(5H)-one with N-Boc-piperazine in toluene.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[1]

  • Heat the reaction mixture to 90°C for 5 hours to facilitate aromatization and formation of 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.[1]

Step 3: Deprotection and Hydrochloride Formation

  • Remove the Boc protecting group by treating the product from Step 2 with hydrochloric acid in either methanol or ethanol at room temperature.[1]

  • This step yields this compound hydrochloride with a reported purity of ≥99% by HPLC.[1] The isolated yield for this final deprotection step is typically in the range of 80-85%.[1]

Quantitative Data Summary (Method B)

StepKey ReagentsSolventConditionsProductYieldPurity
1. Bromination6,7-dihydrobenzo[b]thiophene-4(5H)-one, NBS or PBr₃Dichloromethane0-25°C3-bromo-6,7-dihydrobenzo[b]thiophene-4(5H)-one--
2. CouplingN-Boc-piperazine, AlCl₃ or ZnCl₂Toluene90°C, 5h1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine--
3. DeprotectionHydrochloric AcidMethanol or EthanolRoom TemperatureThis compound hydrochloride80-85%≥99% (HPLC)

Characterization Data

This compound hydrochloride

  • ¹H-NMR (DMSO-d6, δ ppm): 3.30 (4H, br.s), 3.61 (4H, br.s), 6.97 (1H, d, J = 7.8 Hz), 7.32 (1H, br. dd, J = 8.4, 7.8 Hz), 7.53 (1H, d, J = 5.6 Hz), 7.70 (1H, d, J = 8.4 Hz), 7.76 (1H, d, J = 5.6 Hz), 9.37 (1H, br. s).[2]

1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): 7.57 (d, J = 7.9 Hz, 1H), 7.41 (brs, 2H), 7.28 (t, J = 7.7 Hz, 1H), 6.88 (d, J = 7.2 Hz, 1H), 3.66 (brs, 4H), 3.10 (brs, 4H), 1.50 (s, 9H).[3]

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): 154.83, 148.22, 141.17, 134.17, 125.29, 124.96, 121.61, 117.40, 112.40, 79.84, 52.11, 28.46.[3]

  • ESI (MS): 319.1 [M+H]⁺.[3]

Visualized Workflows and Pathways

G cluster_0 Method A: Buchwald-Hartwig Amination Workflow start Start Materials: 4-Chlorobenzo[b]thiophene, Piperazine, Pd(OAc)₂, Ligand, NaOtBu, Xylene reaction Reaction: Stir at 120-130°C for 5 hours start->reaction workup Aqueous Workup: Cool, add water, separate layers, wash with water and brine reaction->workup purification Purification: Treat with activated carbon, filter workup->purification salt_formation Salt Formation: Add concentrated HCl to filtrate, stir for 30 min purification->salt_formation product Final Product: This compound HCl (Filter and Dry) salt_formation->product

Caption: Workflow for the synthesis of this compound HCl via Buchwald-Hartwig amination.

G cluster_1 Pharmacological Context of the Synthesized Intermediate cluster_2 Mechanism of Action intermediate This compound brexpiprazole Brexpiprazole (Antipsychotic Drug) intermediate->brexpiprazole Is a key synthetic precursor for d2 Dopamine D2 Receptor brexpiprazole->d2 Partial Agonist ht1a Serotonin 5-HT1A Receptor brexpiprazole->ht1a Partial Agonist ht2a Serotonin 5-HT2A Receptor brexpiprazole->ht2a Antagonist

Caption: Relationship of this compound to Brexpiprazole and its mechanism of action.

References

Application Notes and Protocols for the Purification of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a key intermediate in the synthesis of pharmaceutical compounds such as Brexpiprazole.[1] The following protocols for salt formation, recrystallization, and chromatographic purification are designed to yield high-purity material suitable for further synthetic steps and research applications.

Introduction

This compound hydrochloride is a heterocyclic compound whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining accurate pharmacological data. The purification methods outlined below address common impurities encountered during its synthesis, such as unreacted starting materials, by-products from side reactions, and residual solvents. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired scale of the final product.

Purification Strategies: A Comparative Overview

Several methods can be employed to purify this compound hydrochloride. The most common approaches are direct precipitation of the hydrochloride salt from a solution of the free base, recrystallization of the hydrochloride salt, and chromatographic purification of the free base prior to salt formation.

Data Presentation: Comparison of Purification Methods
Purification MethodTypical PurityIsolated Yield/RecoveryKey AdvantagesCommon Solvents/Reagents
Precipitation/Salt Formation ≥99%[1]80-85% (from precursor)[1]High purity, scalableXylene, Methanol, Ethanol, Hydrochloric Acid[1][2]
Recrystallization HighDependent on solvent choiceEffective for removing minor impuritiesEthanol, Isopropanol, Methanol/Diethyl Ether
Column Chromatography (of free base) >95%HighExcellent for removing closely related impuritiesDichloromethane/Methanol, Hexanes/Ethyl Acetate, Cyclohexane/Ethyl Acetate[3]

Experimental Protocols

Method 1: Purification by Precipitation and Salt Formation

This method is highly effective for obtaining the hydrochloride salt directly from the crude reaction mixture containing the free base, this compound.

Protocol 1A: Precipitation from an Aromatic Solvent

This protocol is adapted from a documented synthesis of this compound hydrochloride.[2]

Materials:

  • Crude this compound in xylene

  • Activated carbon

  • Concentrated hydrochloric acid

  • Water

  • Saline solution

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Following the synthesis of this compound, wash the organic layer (xylene) with water and then with a saline solution.

  • Separate the organic layer and add activated carbon. Stir the mixture at room temperature for 30 minutes to decolorize and remove non-polar impurities.

  • Filter the mixture to remove the activated carbon.

  • To the filtrate, slowly add concentrated hydrochloric acid while stirring at room temperature. The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold xylene or another non-polar solvent to remove any remaining soluble impurities.

  • Dry the purified this compound hydrochloride product, preferably under vacuum.

Protocol 1B: Purification via Boc-Deprotection and Salt Formation

This method yields high-purity product directly from a Boc-protected precursor.[1]

Materials:

  • 1-(Benzo[b]thiophen-4-yl)-N-Boc-piperazine

  • Hydrochloric acid solution (e.g., in methanol or ethanol)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the crude 1-(Benzo[b]thiophen-4-yl)-N-Boc-piperazine in methanol or ethanol.

  • Add a solution of hydrochloric acid in methanol or ethanol to the mixture at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the this compound hydrochloride. If necessary, triturate with a non-polar solvent like diethyl ether to induce precipitation and wash away any non-polar impurities.

  • Collect the solid by filtration and dry under vacuum.

Method 2: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

General Protocol for Recrystallization:

Materials:

  • Crude this compound hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/diethyl ether mixture)

  • Heating apparatus (hot plate with stirrer)

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Place the crude this compound hydrochloride in a clean flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol or isopropanol).

  • Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling for extended periods.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur. For improved crystal growth and purity, the cooling process should be as slow as possible.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Method 3: Purification by Column Chromatography (of the Free Base)

For impurities that are difficult to remove by crystallization, column chromatography of the free base, this compound, is an effective method. The purified free base is then converted to the hydrochloride salt.

Protocol for Column Chromatography:

Materials:

  • Crude this compound (free base)

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., cyclohexane/ethyl acetate or dichloromethane/methanol)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the free base of this compound by neutralizing the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate or potassium carbonate) and extracting with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude free base.[3]

  • Choose an appropriate eluent system by performing TLC analysis of the crude material. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Pack a chromatography column with silica gel using the chosen eluent.

  • Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound free base.

  • Convert the purified free base to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a compatible solvent.

  • Collect the precipitated hydrochloride salt by filtration and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound hydrochloride.

PurificationWorkflow Crude Crude Product (Free Base or HCl Salt) Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Charcoal Activated Carbon Treatment (Optional) Dissolution->Charcoal Recrystallization Recrystallization Dissolution->Recrystallization Method 2 (HCl Salt) Filtration1 Filtration Charcoal->Filtration1 Chromatography Column Chromatography (Free Base) Filtration1->Chromatography Method 3 (Free Base) Precipitation Precipitation/ Salt Formation (add HCl) Filtration1->Precipitation Method 1 Chromatography->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Recrystallization->Filtration2 Drying Drying Filtration2->Drying PureProduct Pure 1-(Benzo[b]thiophen-4-yl) piperazine hydrochloride Drying->PureProduct

Caption: General purification workflow for this compound hydrochloride.

Logical Relationships in Purification Method Selection

The choice of purification method is dictated by the impurity profile of the crude material. The following diagram illustrates the decision-making process.

DecisionTree Start Crude Material Analysis (TLC, LC-MS, NMR) ImpurityProfile Assess Impurity Profile Start->ImpurityProfile MinorImpurities Minor Impurities, Good Crystallinity ImpurityProfile->MinorImpurities Low MajorImpurities Significant or Closely Related Impurities ImpurityProfile->MajorImpurities High Recrystallization Recrystallization or Precipitation/Salt Formation MinorImpurities->Recrystallization Chromatography Column Chromatography (of Free Base) MajorImpurities->Chromatography FinalProduct High-Purity Product Recrystallization->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting a suitable purification method.

References

Analytical Methods for the Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[b]thiophen-4-yl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably brexpiprazole, an atypical antipsychotic.[1] Rigorous analytical characterization is essential to ensure its identity, purity, and quality throughout the drug development and manufacturing process. These application notes provide detailed protocols for the characterization of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂S[2][3]
Molecular Weight218.32 g/mol [2][3]
AppearanceBeige Solid[2]
CAS Number846038-18-4[2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Reverse-phase HPLC with UV detection is a robust method for assessing the purity of this compound and for quantitative analysis (assay). The following protocol is adapted from established methods for the analysis of brexpiprazole and related piperazine-containing compounds.[4][5]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 50:50 (A:B) Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time ~10 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The assay can be calculated by comparing the peak area of the sample to that of the reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) injection Inject 10 µL prep_std->injection prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->injection hplc_system HPLC System (C18 Column, UV 215 nm) chromatogram Acquire Chromatogram hplc_system->chromatogram injection->hplc_system peak_integration Integrate Peaks chromatogram->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc assay_calc Calculate Assay vs. Standard peak_integration->assay_calc

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities. The following protocol is based on methods developed for the analysis of other piperazine derivatives.[6][7]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program Initial temp 120°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Further dilute as necessary to achieve an appropriate concentration for GC-MS analysis.

Data Analysis:

  • The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern.

  • Impurities can be identified by searching their mass spectra against a library (e.g., NIST).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Prepare Solution (1 mg/mL in Methanol) injection Inject 1 µL prep->injection gcms_system GC-MS System (DB-5ms Column, EI) acquisition Acquire Mass Spectra gcms_system->acquisition injection->gcms_system spectrum_analysis Analyze Mass Spectrum acquisition->spectrum_analysis library_search Library Search (NIST) spectrum_analysis->library_search identification Identify Compound & Impurities library_search->identification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the molecular structure. The following data is based on a closely related compound, 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride.[8]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical for 400 MHz):

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 or more
Spectral Width ~16 ppm~240 ppm
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds

Expected Chemical Shifts (δ, ppm) in CDCl₃ (based on a similar structure): [8]

Proton/CarbonExpected Chemical Shift (ppm)
¹H NMR
Benzo[b]thiophene Protons6.8 - 7.6
Piperazine Protons (CH₂)~3.1 and ~3.7
¹³C NMR
Benzo[b]thiophene Carbons112 - 149
Piperazine Carbons (CH₂)~52

Data Analysis:

  • Process the raw data (FID) using Fourier transformation.

  • Perform phase and baseline correction.

  • Integrate the peaks in the ¹H spectrum and assign chemical shifts relative to TMS.

  • Assign chemical shifts for all peaks in the ¹³C spectrum.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment.

NMR Logic Diagram

NMR_Logic cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Analysis sample_prep Dissolve in Deuterated Solvent h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr processing Fourier Transform & Phase/Baseline Correction h1_nmr->processing c13_nmr->processing assignment Chemical Shift & Integration Assignment processing->assignment structure Structural Confirmation assignment->structure

Caption: Logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: FTIR

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Acquisition Parameters:

ParameterRecommended Conditions
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
2950 - 2800Aliphatic C-H stretch (piperazine)
~1600 - 1450Aromatic C=C skeletal vibrations
~1350 - 1250C-N stretch
~850 - 750Aromatic C-H out-of-plane bending
~700C-S stretch

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum if available.

  • Assign the characteristic absorption bands to the corresponding functional groups to confirm the molecular structure.

FTIR Experimental Workflow

FTIR_Workflow cluster_sample Sample Placement cluster_ftir FTIR Analysis cluster_analysis Data Interpretation place_sample Place Sample on ATR Crystal acquire_spectrum Acquire IR Spectrum (4000-400 cm⁻¹) place_sample->acquire_spectrum assign_peaks Assign Characteristic Peaks acquire_spectrum->assign_peaks confirm_structure Confirm Functional Groups assign_peaks->confirm_structure

Caption: Workflow for FTIR analysis of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[b]thiophen-4-yl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the atypical antipsychotic drug brexpiprazole. Brexpiprazole is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The purity and structural integrity of this compound are critical for the successful synthesis of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this intermediate. These application notes provide detailed 1H and 13C NMR spectral data and a standardized protocol for the analysis of this compound.

Spectral Data Presentation

The following tables summarize the 1H and 13C NMR spectral data for this compound dihydrochloride in DMSO-d6. While the data is for the dihydrochloride salt, it serves as a close reference for the free base, with expected minor shifts in the piperazine ring signals upon deprotonation.

Table 1: 1H NMR Spectral Data of this compound Dihydrochloride (in DMSO-d6, 400 MHz) [1]

Chemical Shift (δ, ppm)MultiplicityAssignment
9.60brs2H, N-H (piperazine)
8.68brs1H, N-H (piperazine)
7.71brs1H, Ar-H
7.65d, J = 7.2 Hz1H, Ar-H
7.49brs1H, Ar-H
7.27brs1H, Ar-H
6.92d, J = 5.9 Hz1H, Ar-H
3.27s8H, CH2 (piperazine)

d = doublet, brs = broad singlet, s = singlet

Table 2: 13C NMR Spectral Data of this compound Dihydrochloride (in DMSO-d6, 100 MHz) [1]

Chemical Shift (δ, ppm)Assignment
147.41Ar-C
141.04Ar-C
133.84Ar-C
126.96Ar-CH
125.52Ar-CH
122.36Ar-CH
118.15Ar-CH
112.98Ar-CH
49.00CH2 (piperazine)
43.53CH2 (piperazine)

Experimental Protocols

This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

I. Sample Preparation
  • Glassware and Equipment:

    • Standard 5 mm NMR tubes

    • Pasteur pipette with a cotton or glass wool plug

    • Vial for sample dissolution

    • Analytical balance

  • Solvent Selection:

    • Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound and its salts, providing good solubility.

    • Other deuterated solvents such as chloroform-d (CDCl3) or methanol-d4 (CD3OD) may also be used depending on the sample's solubility and the desired chemical shift referencing.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound for 1H NMR or 20-50 mg for 13C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

II. NMR Data Acquisition
  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver Gain (RG): Adjust to an appropriate level to avoid signal clipping.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0 to 12 ppm.

    • Temperature: 298 K (25 °C).

  • 13C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of 13C.

    • Receiver Gain (RG): Adjust as needed.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0 to 200 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the 1H NMR spectrum.

    • Pick and label the peaks in both 1H and 13C NMR spectra.

Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert Sample into Spectrometer filter->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire 1H and 13C NMR Spectra setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Integrate and Assign Peaks calibrate->analyze final_report final_report analyze->final_report Final Spectral Report

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

structure_correlation Structural Correlation of NMR Signals cluster_benzo Benzo[b]thiophene Moiety cluster_piperazine Piperazine Moiety mol This compound ar_h Aromatic Protons (Ar-H) δ ~6.9-7.8 ppm mol->ar_h corresponds to ar_c Aromatic Carbons (Ar-C) δ ~112-148 ppm mol->ar_c corresponds to pip_h Piperazine Protons (CH2) δ ~3.3 ppm mol->pip_h corresponds to pip_c Piperazine Carbons (CH2) δ ~43-50 ppm mol->pip_c corresponds to nh_h Amine Protons (N-H) δ ~8.7-9.6 ppm (as salt) mol->nh_h corresponds to

Caption: Correlation of molecular structure with expected NMR chemical shift regions.

References

Application Note: HPLC Method for Purity Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Benzo[b]thiophen-4-yl)piperazine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Brexpiprazole, an atypical antipsychotic. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, including a comprehensive experimental protocol and data presentation.

1. Chromatographic Conditions

A robust and reliable HPLC method is essential for accurately determining the purity of this compound and separating it from potential process-related impurities and degradation products. The following tables summarize suitable chromatographic conditions derived from established methods for related compounds.[1][2][3][4][5]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 6.8 with dilute KOH)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Table 2: Alternative UPLC Method Parameters for Higher Throughput

ParameterRecommended Condition
Column C18 Ethylene-Bridged-Hybrid (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A pH 2.0 Buffer
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (67:33, v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 215 nm
Run Time Approximately 2 minutes

2. Experimental Protocol

This section provides a step-by-step protocol for the purity analysis of this compound using the recommended HPLC method.

2.1. Materials and Reagents

  • This compound reference standard and sample

  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade

  • Potassium hydroxide (KOH), analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or Milli-Q

  • Methanol, HPLC grade (for cleaning)

2.2. Preparation of Solutions

2.2.1. Mobile Phase A (20 mM KH₂PO₄ Buffer, pH 6.8)

  • Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 6.8 with a dilute potassium hydroxide solution.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Degas the solution for 15 minutes using an ultrasonic bath.

2.2.2. Mobile Phase Combine Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 50:50 (v/v) ratio. Mix well and degas for 10 minutes.

2.2.3. Diluent Use the mobile phase as the diluent for preparing standard and sample solutions.

2.2.4. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

2.2.5. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 35 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 50 mL with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a mixture of methanol and water (80:20 v/v) for 30 minutes, followed by pure methanol for another 30 minutes for storage.

2.4. System Suitability

The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (for 5 replicate injections) ≤ 2.0%

2.5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of the main peak / Total area of all peaks) x 100

Report any impurity exceeding the reporting threshold (typically 0.05%).

3. Visualization of Workflows

3.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Buffer + Acetonitrile) p2 Prepare Diluent (Mobile Phase) p1->p2 p3 Prepare Standard Solution (0.1 mg/mL) h3 System Suitability Test (Standard Injections) p3->h3 p4 Prepare Sample Solution (0.5 mg/mL) h4 Sample Injection p4->h4 h1 System Equilibration h2 Blank Injection h1->h2 h2->h3 h3->h4 d1 Peak Integration h4->d1 d2 System Suitability Check d1->d2 d3 Purity Calculation d1->d3 d4 Final Report d2->d4 d3->d4

Caption: HPLC analysis workflow from preparation to reporting.

3.2. Logical Relationship Diagram

This diagram shows the relationship between the analytical components and the desired outcome.

G cluster_input Inputs cluster_method Analytical Method cluster_output Outputs compound Compound This compound hplc HPLC Method Stationary Phase (C18) Mobile Phase Detection (UV) compound->hplc impurities Potential Impurities - Starting Materials - By-products - Degradants impurities->hplc chromatogram Data Chromatogram hplc->chromatogram purity Result % Purity chromatogram->purity

Caption: Relationship between the analyte, method, and purity assessment.

4. Method Validation Considerations

For routine quality control, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

By following this detailed application note and protocol, researchers and drug development professionals can effectively and reliably determine the purity of this compound, ensuring the quality of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for In Vitro Assay of 1-(Benzo[b]thiophen-4-yl)piperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[b]thiophen-4-yl)piperazine is a key chemical intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic medication.[1] Brexpiprazole is known to act as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at the serotonin 5-HT2A receptor.[1] Given the structural contribution of this compound to the final active pharmaceutical ingredient, understanding its own in vitro pharmacological profile is crucial for a comprehensive understanding of the structure-activity relationships of this class of compounds.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of this compound at key central nervous system targets. The assays are designed to determine the compound's binding affinity for serotonin and dopamine receptors, its functional activity at these receptors, its potential to inhibit the serotonin transporter, its off-target liability at the hERG channel, and its metabolic stability.

Data Presentation

Table 1: Receptor Binding Affinity of Brexpiprazole

Target ReceptorRadioligandCell LineKi (nM)
Serotonin 5-HT1A[3H]-8-OH-DPATCHO0.12[2]
Serotonin 5-HT2A[3H]-KetanserinCHO0.47
Dopamine D2[3H]-SpiperoneCHO0.30[2]

Table 2: Functional Activity of Brexpiprazole

Assay TypeTargetCell LineParameterValue (nM)
cAMP AccumulationDopamine D2CHOEC50 (inhibition)0.79
Serotonin Transporter UptakeSERT-HEK293HEK293IC50>1000

Table 3: Off-Target and Metabolic Profile of Brexpiprazole

Assay TypeTargetSystemParameterValue
Patch ClamphERG ChannelHEK293IC50>10,000 nM
Metabolic StabilityHuman Liver MicrosomesIn VitroHalf-life (t1/2)> 60 min

Experimental Protocols

Serotonin and Dopamine Receptor Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A, 5-HT2A, or D2 receptors.

  • Radioligands:

    • [3H]-8-OH-DPAT for 5-HT1A receptors.

    • [3H]-Ketanserin for 5-HT2A receptors.

    • [3H]-Spiperone for D2 receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control:

    • 10 µM Serotonin for 5-HT1A and 5-HT2A assays.

    • 10 µM Haloperidol for D2 assays.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane suspension (typically 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Reagents Reagents Reagents->Incubation Filtration Filtration Incubation->Filtration Counting Counting Filtration->Counting IC50 Determination IC50 Determination Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow
Dopamine D2 Receptor Functional Assay (cAMP)

This protocol measures the functional activity of this compound at the Gi/o-coupled D2 receptor by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay Medium: Serum-free medium or HBSS.

  • Stimulating Agent: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.

  • 384-well white opaque microplates.

Procedure:

  • Seed the D2-expressing cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Wash the cells with assay medium.

  • Add the test compound to the cells and incubate for 15-30 minutes at 37°C.

  • Add forskolin to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Normalize the data with the forskolin-only wells as 100% and basal (no forskolin) as 0%.

  • Plot the percent inhibition of the forskolin response against the log concentration of the test compound to determine the IC50 (or EC50 for inhibition).

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Forskolin Stimulation Forskolin Stimulation Compound Addition->Forskolin Stimulation cAMP Measurement cAMP Measurement Forskolin Stimulation->cAMP Measurement Data Analysis Data Analysis cAMP Measurement->Data Analysis

D2 Receptor Functional cAMP Assay
Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay determines the ability of this compound to inhibit the uptake of serotonin by the serotonin transporter.

Materials:

  • Cells: HEK293 cells stably expressing the human serotonin transporter (SERT).

  • Radioligand: [3H]-Serotonin ([3H]-5-HT).

  • Test Compound: this compound.

  • Positive Control: A known SERT inhibitor (e.g., Fluoxetine).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate the SERT-HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with the test compound or control for 10-20 minutes at 37°C.

  • Initiate the uptake by adding [3H]-5-HT (at a concentration near its Km) and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of [3H]-5-HT uptake for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Plate SERT-HEK293 Cells Plate SERT-HEK293 Cells Pre-incubation with Compound Pre-incubation with Compound Plate SERT-HEK293 Cells->Pre-incubation with Compound Add [3H]-5-HT Add [3H]-5-HT Pre-incubation with Compound->Add [3H]-5-HT Incubate Incubate Add [3H]-5-HT->Incubate Wash and Lyse Cells Wash and Lyse Cells Incubate->Wash and Lyse Cells Scintillation Counting Scintillation Counting Wash and Lyse Cells->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Establish Whole-Cell Recording Establish Whole-Cell Recording Apply Voltage Protocol Apply Voltage Protocol Establish Whole-Cell Recording->Apply Voltage Protocol Record Baseline Current Record Baseline Current Apply Voltage Protocol->Record Baseline Current Perfuse with Test Compound Perfuse with Test Compound Record Baseline Current->Perfuse with Test Compound Measure Current Inhibition Measure Current Inhibition Perfuse with Test Compound->Measure Current Inhibition Determine IC50 Determine IC50 Measure Current Inhibition->Determine IC50 cluster_incubation Incubation cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix Initiate Reaction Initiate Reaction Prepare Reaction Mix->Initiate Reaction Time Point Sampling Time Point Sampling Initiate Reaction->Time Point Sampling Quench and Process Quench and Process Time Point Sampling->Quench and Process LC-MS/MS Analysis LC-MS/MS Analysis Quench and Process->LC-MS/MS Analysis Calculate Half-life Calculate Half-life LC-MS/MS Analysis->Calculate Half-life

References

Application Notes and Protocols for 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and use of 1-(Benzo[b]thiophen-4-yl)piperazine and its hydrochloride salt. This compound is a key intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole and serves as a valuable tool for research in neuroscience and pharmacology.[1]

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a benzothiophene moiety linked to a piperazine ring. It is typically available as a free base or as a hydrochloride salt to improve its stability and solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
CAS Number 846038-18-4913614-18-3
Molecular Formula C₁₂H₁₄N₂SC₁₂H₁₅ClN₂S
Molecular Weight 218.32 g/mol 254.78 g/mol [1]
Appearance Pale Brown SolidSolid
Melting Point >75°C (decomposition)Not available
Boiling Point (Predicted) 394.4 ± 22.0 °CNot available
Density (Predicted) 1.203 ± 0.06 g/cm³Not available
Solubility DMSO (Slightly), Methanol (Slightly)Hydrochloride salts generally have enhanced aqueous solubility.[1]
pKa (Predicted) 8.93 ± 0.10Not available

Handling and Storage Guidelines

2.1. Personal Protective Equipment (PPE)

When handling this compound or its salts, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.

2.2. Storage

Proper storage is essential to maintain the integrity and stability of the compound.

  • Temperature: Store at room temperature.[2] For long-term storage, a cool, dry place is recommended.[3] Some suppliers suggest storage in a refrigerator at 2-8°C.

  • Atmosphere: Store in an inert atmosphere (e.g., under argon or nitrogen).

  • Light: Protect from light; store in a dark place.[2]

  • Moisture: Keep the container tightly sealed in a dry environment to prevent hydrolysis.

2.3. Stability

The compound is sensitive to environmental factors. The hydrochloride salt form offers improved crystallinity and shelf life compared to the free base.[1]

Safety and Hazard Information

The hydrochloride salt of this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram: GHS07 (Exclamation mark)

In case of exposure, follow standard first-aid measures and seek medical attention.

Application in Research and Drug Development

This compound is a crucial building block for the synthesis of Brexpiprazole.[1] Due to its structural similarity to other biologically active arylpiperazines, it is a valuable tool for studying the pharmacology of serotonin and dopamine receptors.

4.1. Biological Activity

The biological activity of this compound is inferred from its role as a precursor to Brexpiprazole, which is a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and an antagonist at serotonin 5-HT2A receptors.[1] This modulation of key neurotransmitter systems is central to its therapeutic effects in central nervous system (CNS) disorders.

Diagram 1: Simplified Signaling Pathway of Brexpiprazole

brexpiprazole_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Serotonin Serotonin HT1A_receptor 5-HT1A Receptor Serotonin->HT1A_receptor HT2A_receptor 5-HT2A Receptor Serotonin->HT2A_receptor Downstream Signaling Downstream Signaling Brexpiprazole Brexpiprazole (derived from This compound) Brexpiprazole->D2_receptor Partial Agonist Brexpiprazole->HT1A_receptor Partial Agonist Brexpiprazole->HT2A_receptor Antagonist

Caption: Brexpiprazole's mechanism of action.

Experimental Protocols

5.1. Preparation of Stock Solutions

Due to its limited aqueous solubility, this compound and its hydrochloride salt are typically dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice.

Protocol 5.1.1: Preparation of a 10 mM DMSO Stock Solution

  • Accurately weigh a precise amount of this compound hydrochloride powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Example: For 10 mg of the hydrochloride salt (MW = 254.78 g/mol ), the required volume of DMSO would be: (0.010 g / 254.78 g/mol ) / 0.010 mol/L = 0.00392 L or 3.92 mL.

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. In Vitro Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., dopamine D2 or serotonin 5-HT1A receptors).

Diagram 2: Experimental Workflow for a Receptor Binding Assay

binding_assay_workflow prep Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Competitor prep->incubation radioligand Prepare Radioligand Solution radioligand->incubation competitor Prepare Serial Dilutions of This compound competitor->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 5.2.1: Competitive Radioligand Binding Assay

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Receptor Membranes: Prepare membranes from cells or tissues expressing the target receptor.

    • Radioligand: A radiolabeled ligand with known high affinity for the target receptor.

    • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.

    • Test Compound: Prepare serial dilutions of the this compound stock solution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding Wells: Add receptor membranes, radioligand, and the non-specific binding control.

    • Test Compound Wells: Add receptor membranes, radioligand, and the serial dilutions of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

5.3. In Vivo Administration (General Guidance for Rodent Studies)

For in vivo studies, the hydrochloride salt is preferred due to its higher aqueous solubility. The route of administration and vehicle will depend on the specific experimental design.

Protocol 5.3.1: Preparation for Oral Gavage in Rats

  • Calculate the required dose of this compound hydrochloride based on the body weight of the animals.

  • Prepare a formulation for oral administration. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Suspend or dissolve the calculated amount of the compound in the vehicle. Sonication may be required to achieve a uniform suspension.

  • Administer the formulation to the rats via oral gavage at the desired volume.

Note: The optimal dose, vehicle, and route of administration should be determined empirically for each specific study. A study on piperazine administered a dose of 150 mg/kg daily to rats.[4]

Toxicity Information

Detailed quantitative toxicity data for this compound is limited in the publicly available literature. However, information on related compounds can provide some guidance.

  • General Piperazine Derivatives: Some piperazine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, with IC₅₀ values ranging from the low micromolar to higher concentrations, depending on the specific substitutions.[5][6][7][8]

  • Benzothiophene Derivatives: A 13-week oral exposure study of benzothiophene in rats established a no-observed-adverse-effect level (NOAEL) of 0.04 mg/kg/day for females and 3.51 mg/kg/day for males, based on kidney, hepatic, and hematocrit changes.[9] Another study on a thiophene-containing derivative of 1,2,4-triazole determined an LD₅₀ of 1125 mg/kg in rats, classifying it as having low acute toxicity.[10]

Researchers should perform their own dose-response and toxicity assessments for their specific experimental models.

Concluding Remarks

This compound is a valuable research chemical with important applications in the synthesis of neuropsychiatric drugs and the study of serotonergic and dopaminergic systems. Adherence to proper handling, storage, and safety protocols is essential. The experimental protocols provided here offer a starting point for researchers to utilize this compound effectively in their studies. It is recommended to consult the primary literature for more specific and detailed experimental procedures relevant to the research question at hand.

References

Troubleshooting & Optimization

troubleshooting common issues in 1-(Benzo[b]thiophen-4-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format, along with experimental protocols and supporting data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: I am observing very low to no product formation in the Buchwald-Hartwig amination of 4-halobenzo[b]thiophene with piperazine. What are the likely causes and how can I improve the yield?

A1: Low yields in Buchwald-Hartwig amination reactions are a common issue and can often be attributed to several factors related to the catalyst system, reaction conditions, or starting materials.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst may be inactive or decompose under the reaction conditions.

    • Solution: Ensure you are using a high-quality palladium source and an appropriate phosphine ligand. For aryl chlorides, which are less reactive, sterically hindered and electron-rich ligands such as RuPhos or XPhos are often more effective. Consider using a pre-formed catalyst to ensure the active catalytic species is generated cleanly.[1][2]

  • Suboptimal Base: The choice and strength of the base are critical for the catalytic cycle.

    • Solution: If using a strong base like sodium tert-butoxide (NaOtBu) leads to starting material decomposition, consider a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] The solubility of the base can also be a factor; some reactions benefit from a combination of an inorganic and a soluble organic base.

  • Inappropriate Solvent: The solvent plays a crucial role in solubility of reagents and catalyst stability.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[4] If solubility is an issue, a mixture of solvents might be beneficial. Ensure the solvent is anhydrous, as water can deactivate the catalyst.

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions or catalyst decomposition at excessively high temperatures. Prolonging the reaction time may also drive the reaction to completion.[5]

Q2: My reaction to form this compound is producing significant impurities that are difficult to separate from the desired product. What are these impurities and how can I minimize their formation and purify my product?

A2: Impurity formation is a frequent challenge. The nature of the impurities depends on the synthetic route employed.

Common Impurities & Mitigation Strategies:

  • Double Arylation of Piperazine: In reactions using unprotected piperazine, a common side product is the 1,4-bis(benzo[b]thiophen-4-yl)piperazine.

    • Mitigation: Use a mono-protected piperazine, such as N-Boc-piperazine, to prevent the second arylation. The Boc protecting group can be removed in a subsequent step.

  • Hydrodehalogenation: This side reaction results in the formation of benzo[b]thiophene from the starting 4-halobenzo[b]thiophene.

    • Mitigation: This can be caused by high reaction temperatures or incomplete formation of the active catalyst complex. Using a pre-catalyst and running the reaction at a lower temperature may help reduce this side product.[6]

  • Starting Materials and Reagents: Impurities present in the starting materials or reagents can carry through the synthesis.

    • Mitigation: Ensure the purity of your 4-halobenzo[b]thiophene and piperazine derivative before starting the reaction.

Purification Strategies:

  • Column Chromatography: This is a standard method for separating the desired product from impurities. Optimization of the solvent system is key for achieving good separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. The choice of solvent is critical for obtaining high purity and yield. Experiment with different solvents and solvent mixtures to find the optimal conditions.[7][8]

Q3: The deprotection of Boc-1-(Benzo[b]thiophen-4-yl)piperazine is incomplete or results in a low yield of the final product. How can I optimize this step?

A3: Incomplete deprotection of the Boc group is a common hurdle. The efficiency of this step is highly dependent on the acidic conditions used.

Troubleshooting Boc Deprotection:

  • Insufficient Acid: The amount or concentration of the acid may be insufficient to drive the reaction to completion.

    • Solution: Increase the equivalents of the acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)). Using a solution of 4M HCl in dioxane is a common and effective method.[5]

  • Reaction Time and Temperature: The reaction may require more time or gentle heating.

    • Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. A moderate increase in temperature (e.g., to 40-50°C) can accelerate the deprotection, but be cautious of potential side reactions with sensitive substrates.[5]

  • Work-up Procedure: Product loss can occur during the work-up if not performed carefully.

    • Solution: After quenching the acid, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent to maximize the recovery of the deprotected amine.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound, providing a basis for comparison of different reaction conditions.

Table 1: Buchwald-Hartwig Amination Conditions and Yields

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzo[b]thiophenePd₂(dba)₃ (2)RuPhos (4)NaOt-BuToluene10012~85
4-Chlorobenzo[b]thiophenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11024~75
4-Bromobenzo[b]thiophene[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)Cs₂CO₃Toluene10016>90

Table 2: Boc-Deprotection Conditions and Outcomes

Acidic ReagentEquivalentsSolventTemperature (°C)Time (h)Outcome
TFA10DCMRoom Temp2>95% Conversion
4M HCl in Dioxane5DioxaneRoom Temp3>98% Conversion
6N HCl10Methanol501Complete Deprotection

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(benzo[b]thiophen-4-yl)piperazine via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzo[b]thiophene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in a small amount of anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Reaction Execution: Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to 100°C and stir for 12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of 1-(tert-butoxycarbonyl)-4-(benzo[b]thiophen-4-yl)piperazine

  • Reaction Setup: Dissolve 1-(tert-butoxycarbonyl)-4-(benzo[b]thiophen-4-yl)piperazine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C in an ice bath and slowly add trifluoroacetic acid (TFA) (10 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue until effervescence ceases and the pH is basic.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_coupling Buchwald-Hartwig Coupling cluster_deprotection Boc Deprotection start 4-Halobenzo[b]thiophene + N-Boc-piperazine react Pd Catalyst, Ligand, Base Toluene, 100°C start->react product1 Boc-1-(Benzo[b]thiophen-4-yl)piperazine react->product1 deprotect_reagent TFA/DCM or HCl/Dioxane product1->deprotect_reagent final_product This compound deprotect_reagent->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Buchwald-Hartwig Reaction catalyst Catalyst Inactive? start->catalyst base Base Suboptimal? start->base conditions Conditions Incorrect? start->conditions solution_catalyst Use Pre-catalyst Change Ligand (e.g., RuPhos) catalyst->solution_catalyst solution_base Screen Bases (e.g., K3PO4, Cs2CO3) base->solution_base solution_conditions Optimize Temperature & Reaction Time conditions->solution_conditions

Caption: Troubleshooting logic for low reaction yield.

References

optimizing reaction conditions for 1-(Benzo[b]thiophen-4-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, focusing on the prevalent synthetic routes: Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Low or No Product Yield

Question: My reaction yield for the synthesis of this compound is consistently low or non-existent. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the N-arylation of piperazine can stem from several factors related to the catalyst, reagents, or reaction environment. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice (for Buchwald-Hartwig Amination): The selection of the palladium precursor and the phosphine ligand is critical for successful C-N bond formation.

    • Troubleshooting:

      • Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are often effective for coupling with aryl chlorides.[1]

      • Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) to ensure a consistent palladium-to-ligand ratio and simplify the reaction setup.[2]

      • For challenging substrates, increasing the catalyst loading may improve conversion.

  • Base Selection: The choice of base is crucial as it influences both the reaction rate and the prevalence of side reactions.

    • Troubleshooting:

      • If a strong base like sodium tert-butoxide (NaOtBu) is leading to the decomposition of your starting materials, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

      • The solubility of the base can also be a factor. In some cases, a combination of an inorganic base with a soluble organic base can be beneficial.

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of reactants and products.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Perform a temperature screen to identify the ideal temperature for your specific substrates. Weaker bases may require higher temperatures to achieve a good yield.

  • Solvent Effects: The solvent plays a key role in the solubility of reagents and the stability of the catalytic species.

    • Troubleshooting:

      • Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[1][3] If you are experiencing solubility issues, consider a more polar solvent like tert-butanol.[3]

      • Ensure all solvents are anhydrous and degassed, as oxygen can deactivate the palladium catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Troubleshooting:

      • Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).

      • Use Schlenk techniques or a glovebox for the best results.

Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: The formation of side products is a common issue, particularly in cross-coupling reactions. Identifying the side products is the first step to mitigating their formation.

Common Side Products and Prevention Strategies:

  • Disubstituted Piperazine: A frequent side product is the 1,4-bis(benzo[b]thiophen-4-yl)piperazine, which arises from the reaction of the product with another molecule of the benzo[b]thiophene starting material.

    • Prevention:

      • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) can statistically favor the mono-substitution.[4]

      • Slow Addition of Electrophile: Adding the 4-halobenzo[b]thiophene slowly to the reaction mixture, especially at lower temperatures, can help control the reaction rate and minimize disubstitution.[4]

      • Protecting Group Strategy: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[4]

  • Hydrodehalogenation: This involves the reduction of the 4-halobenzo[b]thiophene starting material to benzo[b]thiophene.

    • Prevention:

      • Ensure a strictly inert atmosphere to minimize potential sources of hydrogen.[1]

      • This side reaction can sometimes be promoted by certain bases or high temperatures. Re-evaluating these parameters may be necessary.

  • Aryl Halide Homocoupling: This results in the formation of a biaryl byproduct from the coupling of two molecules of the 4-halobenzo[b]thiophene.

    • Prevention:

      • Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typically effective.[1]

      • Select a ligand that favors C-N reductive elimination over C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of synthetic route often depends on the scale of the synthesis and the availability of starting materials.

  • For smaller-scale laboratory synthesis, a Buchwald-Hartwig amination using a 4-halobenzo[b]thiophene and piperazine can be a rapid and effective method, provided the reaction is well-optimized.

  • For larger-scale synthesis where control over side products is critical, a multi-step approach using N-Boc-piperazine is often preferred. This method involves the coupling of N-Boc-piperazine with a 4-halobenzo[b]thiophene, followed by the deprotection of the Boc group. This strategy effectively prevents the formation of the disubstituted byproduct.[4]

  • A direct nucleophilic aromatic substitution can also be employed, particularly if the benzo[b]thiophene ring is sufficiently activated towards substitution.

Q2: How do I choose the best halogen (Cl, Br, I) on the benzo[b]thiophene starting material for a Buchwald-Hartwig reaction?

A2: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order I > Br > Cl.

  • Aryl iodides are the most reactive but can sometimes lead to faster catalyst decomposition.

  • Aryl bromides offer a good balance of reactivity and stability and are commonly used.

  • Aryl chlorides are often the most challenging substrates due to the strength of the C-Cl bond and require more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) for efficient coupling.[1]

Q3: What are the best practices for purifying the final product, this compound?

A3: Purification of the final product is crucial to obtain a high-purity compound.

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) can effectively separate the product from starting materials and side products.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining a pure, crystalline product.

  • Acid-Base Extraction: Since the product is a base, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Q4: I am using N-Boc-piperazine. What is the most reliable method for the deprotection step?

A4: The Boc (tert-butyloxycarbonyl) protecting group is typically removed under acidic conditions.

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very common and effective method for Boc deprotection. The reaction is usually fast and clean.[5]

  • Hydrogen Chloride (HCl) in an Organic Solvent: A solution of HCl in a solvent like dioxane or methanol is another widely used and effective method. This can sometimes lead to the precipitation of the hydrochloride salt of the deprotected piperazine, which can be a convenient way to isolate the product.[5][6]

Data Presentation

The following tables provide a summary of reaction conditions for similar N-arylation reactions to illustrate the impact of different parameters. Note: This data is representative and may require optimization for the specific synthesis of this compound.

Table 1: Comparison of Palladium Catalysts and Ligands for Buchwald-Hartwig Amination of Aryl Halides with Amines [7]

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-High
Pd(OAc)₂SPhosCs₂CO₃THF--Good

Table 2: Comparison of Bases Used in Palladium-Catalyzed Amination [8]

BasepKa of Conjugate AcidSolubility in TolueneComments
NaOt-Bu~19SolubleVery strong base, can be incompatible with base-sensitive functional groups.
K₃PO₄12.3InsolubleMilder base, often requires higher reaction temperatures.
Cs₂CO₃10.3InsolubleMilder base, often used for sensitive substrates.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a 4-halobenzo[b]thiophene with piperazine.

Materials:

  • 4-Bromobenzo[b]thiophene (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the 4-bromobenzo[b]thiophene and piperazine to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via N-Boc-Piperazine and Deprotection

This two-step protocol minimizes the formation of the disubstituted byproduct.

Step A: Coupling of 4-Chlorobenzo[b]thiophene with N-Boc-piperazine

Materials:

  • 4-Chlorobenzo[b]thiophene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Follow the general procedure for Buchwald-Hartwig amination as described in Protocol 1, substituting the appropriate reagents. A weaker base like cesium carbonate is often suitable for this coupling.

Step B: N-Boc Deprotection

Materials:

  • N-Boc-1-(Benzo[b]thiophen-4-yl)piperazine (from Step A)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected intermediate in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate.

  • Upon completion (monitored by TLC or LC-MS), add diethyl ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Visualizations

Synthesis_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_boc Boc-Protected Route Start_BH 4-Halo-benzo[b]thiophene + Piperazine Reaction_BH Pd Catalyst + Ligand Base, Solvent, Heat Start_BH->Reaction_BH Workup_BH Filtration & Extraction Reaction_BH->Workup_BH Purification_BH Column Chromatography Workup_BH->Purification_BH Product_BH This compound Purification_BH->Product_BH Start_Boc 4-Halo-benzo[b]thiophene + N-Boc-piperazine Coupling_Boc Buchwald-Hartwig Coupling Start_Boc->Coupling_Boc Intermediate_Boc N-Boc Protected Intermediate Coupling_Boc->Intermediate_Boc Deprotection Acidic Deprotection (e.g., HCl/Dioxane) Intermediate_Boc->Deprotection Product_Boc This compound Deprotection->Product_Boc

Caption: Synthetic workflows for this compound.

Troubleshooting_Workflow Problem Low Yield or Side Products CheckCatalyst Optimize Catalyst/Ligand? Problem->CheckCatalyst CheckBase Change Base? CheckCatalyst->CheckBase CheckTemp Adjust Temperature? CheckBase->CheckTemp CheckSolvent Change Solvent? CheckTemp->CheckSolvent CheckStoichiometry Use Excess Piperazine or Boc-Protection? CheckSolvent->CheckStoichiometry Solution Improved Reaction CheckStoichiometry->Solution

References

Technical Support Center: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(Benzo[b]thiophen-4-yl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Nucleophilic Aromatic Substitution (SNA r): This method typically involves the reaction of a 4-halobenzo[b]thiophene (e.g., 4-chlorobenzo[b]thiophene) with piperazine. The reaction is often carried out in a polar aprotic solvent at elevated temperatures.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cross-coupling reaction that forms a carbon-nitrogen bond between a 4-halobenzo[b]thiophene (commonly 4-bromobenzo[b]thiophene) and piperazine. This method requires a palladium catalyst, a phosphine ligand, and a base.

Q2: Which synthetic route generally provides a higher yield?

A2: While both routes are viable, the Buchwald-Hartwig amination, when optimized, can often provide higher yields and greater substrate scope, especially for less reactive aryl halides. However, a well-optimized Nucleophilic Aromatic Substitution can also be very effective and may be more cost-effective as it does not require expensive catalysts and ligands.[2] One improved five-step synthesis utilizing a controlled S N Ar reaction reports an overall yield of 54% without the need for an expensive catalyst.[2]

Q3: What is the role of the Boc protecting group in the synthesis?

A3: In some protocols, particularly those involving Buchwald-Hartwig amination or certain SNAr conditions, N-Boc-piperazine is used instead of piperazine. The tert-butoxycarbonyl (Boc) group is a protecting group for one of the nitrogen atoms of piperazine. This prevents undesired side reactions, such as the formation of the bis-arylated product, 1,4-bis(benzo[b]thiophen-4-yl)piperazine. The Boc group is typically removed in a subsequent step by treatment with acid (e.g., HCl in methanol or ethanol) to yield the final product.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Buchwald-Hartwig Amination Troubleshooting

Problem: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is active. Use of air-stable precatalysts can be beneficial. The active catalytic species may not be stable under the reaction conditions; consider using a more robust ligand to protect the palladium center.
Inappropriate Ligand The choice of phosphine ligand is critical. For aryl chlorides, bulky and electron-rich ligands are often required. The most universal ligands for coupling with secondary amines have been shown to be XPhos and TrixiePhos.[3]
Incorrect Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be solvent-dependent; for non-polar solvents, an anionic base is necessary.[4][5]
Unsuitable Solvent The solvent must dissolve the reactants and not inhibit the catalyst. Toluene, dioxane, and THF are commonly effective solvents. Avoid chlorinated solvents, acetonitrile, and pyridine.[3]
Reaction Temperature Too Low/High Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A typical temperature range is 80-110 °C.
Presence of Oxygen or Water Buchwald-Hartwig reactions are sensitive to air and moisture. Ensure all reagents are pure and dry, and the solvent is thoroughly deoxygenated. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Problem: Formation of side products.

Side Product Possible Cause Suggested Solution
Aryl Halide Homocoupling (Biaryl Formation) This can occur with highly reactive aryl halides.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination over C-C coupling.
Hydrodehalogenation of Aryl Halide The aryl halide is reduced, removing the halogen.This can be a competitive pathway, especially with primary amines. Ensure anhydrous conditions and a suitable base/ligand combination.
1,4-bis(benzo[b]thiophen-4-yl)piperazine Reaction of the product with another molecule of the aryl halide.Use an excess of piperazine or use N-Boc-piperazine to protect one of the amine functionalities.
Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Problem: Low or no product yield.

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Poor Reactivity of Aryl Halide | The reactivity of the aryl halide is crucial. The presence of electron-withdrawing groups on the aromatic ring can activate the halide for displacement.[6] The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I.[7] | If possible, use a more reactive aryl halide (e.g., with an activating group ortho or para to the halogen). | | Insufficient Reaction Temperature | SNAr reactions often require high temperatures to proceed at a reasonable rate. | Increase the reaction temperature, potentially using a higher-boiling solvent. | | Inappropriate Solvent | A polar aprotic solvent (e.g., DMF, DMSO, NMP) is typically required to facilitate the reaction. | Ensure the chosen solvent is appropriate for the reaction temperature and effectively solubilizes the reactants. | | Strong Nucleophile Required | The nucleophilicity of piperazine is important. | The reaction may require a stronger nucleophile or the use of a base to deprotonate piperazine and increase its nucleophilicity. |

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromobenzo[b]thiophene with N-Boc-piperazine

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzo[b]thiophene

  • N-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add 4-bromobenzo[b]thiophene (1 equivalent), N-Boc-piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to the flask.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected product in methanol or ethanol and treat with an excess of hydrochloric acid. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). The hydrochloride salt of the product can then be isolated.[1]

Protocol 2: Nucleophilic Aromatic Substitution of 4-Chlorobenzo[b]thiophene with Piperazine

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chlorobenzo[b]thiophene

  • Piperazine (excess)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) (optional, as a base)

Procedure:

  • To a round-bottom flask, add 4-chlorobenzo[b]thiophene (1 equivalent) and a significant excess of piperazine (e.g., 5-10 equivalents).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Optionally, add a base like potassium carbonate (2-3 equivalents) to scavenge the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (typically >120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines [3]

AmineLigandBaseSolventConversion (%)
CarbazoleTrixiePhost-BuOLiToluene>95
DiphenylamineXPhost-BuONaToluene>95
PhenoxazineXPhost-BuONaToluene>95
PhenothiazineXPhost-BuONaToluene>95
9,9-dimethyl-9,10-dihydroacridinet-BuXPhost-BuONaToluene>95

Note: This table presents optimized conditions for various secondary amines with bromobenzene, which can serve as a starting point for the synthesis of this compound.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_final Final Product start Oven-dried Schlenk Flask inert Establish Inert Atmosphere start->inert reagents Add Pd Catalyst, Ligand, Base, 4-Halobenzo[b]thiophene, Piperazine Derivative solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir solvent->heat inert->reagents monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify deprotect Deprotection (if necessary) purify->deprotect product This compound deprotect->product

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield Issue catalyst Check Catalyst Activity start->catalyst temp Adjust Temperature start->temp purity Check Reagent Purity start->purity ligand Optimize Ligand catalyst->ligand base Verify Base Choice & Strength ligand->base solvent Change Solvent temp->solvent atmosphere Ensure Inert Atmosphere solvent->atmosphere ratio Adjust Stoichiometry purity->ratio

Caption: Troubleshooting guide for low yield in the synthesis.

References

minimizing byproducts in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the manufacturing of pharmaceuticals like Brexpiprazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination of a 4-halobenzo[b]thiophene with piperazine and the Nucleophilic Aromatic Substitution (SNAr) reaction. The choice depends on the available starting materials, desired scale, and sensitivity of functional groups. Buchwald-Hartwig coupling is generally more versatile but requires careful control to avoid catalyst-related side reactions.[1]

Q2: What is the most common byproduct in this synthesis, and how can it be prevented?

A2: The most significant byproduct is the disubstituted piperazine, 1,4-Bis(benzo[b]thiophen-4-yl)piperazine .[2][3] This occurs when the benzo[b]thiophene moiety reacts with both nitrogen atoms of the piperazine ring.

Prevention Strategy:

  • Use of a Protecting Group: The most effective strategy is to use a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). The Boc group prevents the second nitrogen from reacting.[4]

  • Control of Stoichiometry: Using a large excess of piperazine can statistically favor the mono-arylation product. However, this complicates downstream purification.

Q3: Can the benzo[b]thiophene ring react or degrade under the reaction conditions?

A3: Yes, the sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone byproducts.[5] This is more likely to occur if the reaction is exposed to air for prolonged periods at high temperatures or if oxidizing agents are present. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

Q4: How can I effectively purify the final product from the reaction mixture?

A4: Purification can be challenging due to the similar polarity of the product and some byproducts. Common methods include:

  • Column Chromatography: Flash chromatography on silica gel is a standard method for separating the desired product from impurities.

  • Crystallization: The product can often be purified by crystallization from a suitable solvent system.

  • Salt Formation: A highly effective method is to convert the final product into its hydrochloride salt.[5] The salt often has different solubility and crystallinity properties, allowing for purification via recrystallization. The free base can be regenerated by treatment with an aqueous base.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Catalyst deactivation (Buchwald-Hartwig). 3. Poor quality of reagents or solvents.1. Monitor reaction progress by TLC or LC-MS. Increase reaction time or temperature if necessary. 2. Use a pre-catalyst or ensure rigorous exclusion of air and moisture. Consider a different ligand/base combination.[7][8] 3. Use freshly distilled/dried solvents and high-purity reagents.
Significant amount of 1,4-Bis(benzo[b]thiophen-4-yl)piperazine detected 1. Use of unprotected piperazine. 2. Insufficient excess of piperazine. 3. Partial deprotection of N-Boc-piperazine during the reaction.1. Switch to N-Boc-piperazine as the starting material. 2. If using unprotected piperazine is necessary, increase the excess to >5 equivalents. 3. Ensure the reaction conditions are not strongly acidic, which could cleave the Boc group.
Presence of dehalogenated benzo[b]thiophene byproduct 1. Side reaction in Buchwald-Hartwig coupling. 2. Reaction temperature is too high.1. This is a known side reaction pathway.[7] Optimize the catalyst system; sometimes a less reactive catalyst or a different ligand can suppress this. 2. Attempt the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer duration.
Product co-elutes with an unknown impurity during chromatography 1. Impurity may be an isomer or structurally similar byproduct. 2. Ligand-related impurities from a Buchwald-Hartwig reaction.1. Convert the crude product to its hydrochloride salt and attempt recrystallization. 2. Choose a different chromatography solvent system or consider reverse-phase chromatography. If catalyst-related, perform an aqueous workup with a ligand scavenger.

Visualizing Reaction and Byproduct Pathways

The following diagrams illustrate the key chemical transformations.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products R1 4-Halobenzo[b]thiophene (X = Br, Cl) P1 1-(Benzo[b]thiophen-4-yl)- 4-Boc-piperazine R1->P1 Buchwald-Hartwig Coupling R2 N-Boc-Piperazine R2->P1 Cat Pd Catalyst (e.g., Pd₂(dba)₃) Cat->P1 Lig Phosphine Ligand (e.g., XPhos) Lig->P1 Base Base (e.g., NaOtBu) Base->P1 P2 This compound (Final Product) P1->P2 Boc Deprotection (e.g., HCl)

Caption: General workflow for the synthesis via Buchwald-Hartwig amination.

G cluster_reactants Reactants cluster_products Potential Products R1 4-Halobenzo[b]thiophene P_desired Desired Product: This compound R1->P_desired 1st Arylation P_byproduct Byproduct: 1,4-Bis(benzo[b]thiophen-4-yl)piperazine R1->P_byproduct R2 Piperazine (Unprotected) R2->P_desired P_desired->P_byproduct 2nd Arylation (Undesired)

Caption: Formation pathway of the major disubstitution byproduct.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-Piperazine

This protocol is designed to minimize the formation of the disubstitution byproduct.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromobenzo[b]thiophene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium pre-catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(Benzo[b]thiophen-4-yl)-4-Boc-piperazine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or 1,4-dioxane. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Isolation: The product hydrochloride salt will often precipitate. It can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum.

Protocol 2: Purification via HCl Salt Formation

This protocol is useful when the free base product is difficult to purify by chromatography alone.

  • Dissolution: Dissolve the crude this compound free base in a minimum amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or acetyl chloride) dropwise while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove soluble impurities.

  • Drying: Dry the purified this compound hydrochloride salt under high vacuum. Purity should be assessed by HPLC and NMR.[5]

References

Technical Support Center: Addressing Solubility Issues of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Benzo[b]thiophen-4-yl)piperazine (BTH-PIP) in their experiments.

Troubleshooting Guides

Issue: Precipitation Observed During Stock Solution Preparation or Experimental Assays

Precipitation of this compound can occur due to its limited aqueous solubility. The following workflow provides a systematic approach to diagnose and resolve this issue.

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a lipophilic compound with limited aqueous solubility. Available data indicates it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its hydrochloride salt is expected to have improved solubility in aqueous solutions.[2]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A2: This is a common issue for poorly water-soluble compounds. Here are some steps to troubleshoot this problem:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to below its solubility limit in the final buffer.

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays, while still maintaining solubility.[3]

  • Use the Hydrochloride Salt: The hydrochloride salt of this compound is commercially available and is expected to have greater aqueous solubility than the free base.[2][4]

  • pH Adjustment: Since the piperazine moiety is basic, lowering the pH of the aqueous buffer can increase the ionization of the compound and thereby improve its solubility.[5][6]

Q3: What alternative solvents can I use if DMSO is not compatible with my experiment?

A3: Other water-miscible organic solvents can be used as co-solvents. These include ethanol, propylene glycol, and polyethylene glycol (PEG).[5] It is crucial to perform vehicle control experiments to ensure the chosen solvent does not interfere with your assay.

Q4: Are there more advanced methods to improve the solubility of this compound for in vivo studies?

A4: Yes, several advanced formulation strategies can be employed for in vivo applications:

  • Nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.[3]

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the physicochemical properties of the compound, including its solubility and dissolution rate.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.[2][9]

Quantitative Data on Solubility Enhancement of Piperazine Derivatives

TechniqueCompound ClassFold Increase in Solubility (Approximate)Reference
Salt Formation Non-steroidal anti-inflammatory drugs with piperazine>10[10]
pH Adjustment Piperidine DerivativeSignificant increase from <0.0001 mg/mL at pH 7.4 to 1-10 mg/mL at pH 2.0[7]
Cyclodextrin Complexation Piperine~7.88[10]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Nanosuspension Preparation by Precipitation
  • Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., methanol, ethanol) to create a concentrated solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVP K30).[11]

  • Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid solvent shift will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 3: Co-crystal Screening by Slurry Conversion
  • Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides).

  • Slurry Preparation: In a vial, add this compound and a co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio).

  • Solvent Addition: Add a small amount of a solvent in which both the compound and co-former are sparingly soluble to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

  • Solid Phase Analysis: Isolate the solid material by filtration and analyze it using techniques like Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase, which indicates co-crystal formation.

Protocol 4: Inclusion Complexation with Cyclodextrins by Solvent Evaporation
  • Dissolution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous solution. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the organic solution of the compound to the aqueous cyclodextrin solution with constant stirring.

  • Solvent Evaporation: Continue stirring and gently heat the mixture to evaporate the organic solvent.

  • Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow: Synthesis of Brexpiprazole

This compound is a key intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole. The following diagram illustrates a simplified synthetic workflow.

G cluster_0 Simplified Synthesis of Brexpiprazole start_material_1 4-Chlorobenzo[b]thiophene intermediate This compound (BTH-PIP) start_material_1->intermediate start_material_2 Piperazine start_material_2->intermediate final_product Brexpiprazole intermediate->final_product reagent 7-(4-chlorobutoxy)-1H-quinolin-2-one reagent->final_product

Caption: Synthesis of Brexpiprazole from key starting materials.
Signaling Pathway: Mechanism of Action of Brexpiprazole

Brexpiprazole, the final product synthesized from this compound, exerts its therapeutic effects through a multi-receptor mechanism of action, primarily involving dopamine and serotonin pathways.[10][12][13]

G cluster_0 Brexpiprazole's Multi-Receptor Action brexpiprazole Brexpiprazole d2_receptor Dopamine D2 Receptor brexpiprazole->d2_receptor Partial Agonist ht1a_receptor Serotonin 5-HT1A Receptor brexpiprazole->ht1a_receptor Partial Agonist ht2a_receptor Serotonin 5-HT2A Receptor brexpiprazole->ht2a_receptor Antagonist dopamine_pathway Modulation of Dopaminergic Neurotransmission d2_receptor->dopamine_pathway serotonin_pathway_1a Modulation of Serotonergic Neurotransmission (Anxiolytic/Antidepressant Effects) ht1a_receptor->serotonin_pathway_1a serotonin_pathway_2a Blockade of Serotonergic Neurotransmission (Antipsychotic Effects) ht2a_receptor->serotonin_pathway_2a

References

preventing degradation of 1-(Benzo[b]thiophen-4-yl)piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(Benzo[b]thiophen-4-yl)piperazine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound hydrochloride?

A1: For optimal stability, this compound hydrochloride should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2][3] Some suppliers recommend refrigerated storage between 2-8°C for long-term stability.[4][5] Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis.

Q2: What are the primary factors that can cause degradation of this compound?

A2: Similar to other arylpiperazine compounds, this compound is susceptible to degradation from several factors:

  • Oxidation: Exposure to air can lead to oxidative degradation of the piperazine ring.[6][7]

  • Hydrolysis: The compound may be labile to acidic and alkaline conditions, leading to hydrolytic degradation.[8][9]

  • Light: Photodegradation can occur with exposure to light.[3][10] Storing the compound in an amber vial or opaque container is recommended.[10]

  • Temperature: Elevated temperatures can accelerate both thermal and oxidative degradation.[7][11]

Q3: What are the visible signs of degradation?

A3: While chemical degradation is not always visible, you may observe a change in the physical appearance of the compound, such as a change in color (e.g., from a beige solid to a darker color) or texture. Any unexpected change in appearance should prompt a purity analysis.

Q4: How long can I store this compound before I should be concerned about degradation?

A4: The shelf-life of the compound depends heavily on proper storage. When stored under ideal conditions (sealed, dry, dark, and at the recommended temperature), the compound should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any doubts about the storage conditions. Phenylpiperazines, a related class of compounds, have shown analyte degradation after extended storage of more than 6 months, regardless of the storage conditions.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation leading to reduced purity and potency.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ A1). 2. Perform Purity Analysis: Use an appropriate analytical method, such as HPLC or LC-MS, to check the purity of the stored compound. Compare the results with the certificate of analysis provided by the supplier. 3. Acquire a New Batch: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments.
Visible change in the appearance of the compound (e.g., color change). Potential chemical degradation due to oxidation, light exposure, or reaction with contaminants.1. Isolate the Batch: Do not use the suspect batch of the compound in any experiments. 2. Document the Change: Record the date of observation and the nature of the change. 3. Conduct Purity Analysis: Analyze the purity of the compound to identify any degradation products. 4. Review Handling Procedures: Ensure that proper handling procedures are being followed to prevent contamination.
Inconsistent results between different batches of the compound. Variability in initial purity or degradation of one of the batches.1. Analyze Both Batches: Perform a side-by-side purity analysis of both batches using a validated analytical method. 2. Review Storage History: Compare the storage history of both batches to identify any potential deviations from the recommended conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[9]

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254 nm)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of the main compound as a percentage of the total peak area.

  • The presence of new, smaller peaks may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[13] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[13]

1. Stress Conditions: [14][15]

  • Acid Hydrolysis: 0.1 M HCl at room temperature for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the compound to a light source combining UV and visible light (as per ICH Q1B guidelines).[14]

2. Sample Preparation:

  • Prepare a solution of this compound (e.g., 1 mg/mL) for each stress condition.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1, which may need further optimization to resolve all degradation products).

  • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in their structural elucidation.[9]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products formed under each condition. This information helps in understanding the degradation pathways.

Visualizations

Storage_Troubleshooting_Workflow Troubleshooting Workflow for Suspected Degradation start Unexpected Experimental Results or Visual Change in Compound check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis compare_coa Compare Results with Certificate of Analysis purity_analysis->compare_coa degradation_confirmed Degradation Confirmed? compare_coa->degradation_confirmed use_new_batch Use a New Batch of Compound degradation_confirmed->use_new_batch Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_procedures Review Handling and Storage Procedures use_new_batch->review_procedures end Problem Resolved review_procedures->end investigate_other Investigate Other Experimental Variables no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting workflow for suspected compound degradation.

Forced_Degradation_Workflow Forced Degradation Study Workflow start Prepare Compound Solution (e.g., 1 mg/mL) stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (LC-MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Identify & Quantify Degradants, Determine Degradation Pathway analyze->interpret

Caption: Workflow for a forced degradation study.

References

optimizing the coupling reaction in 1-(Benzo[b]thiophen-4-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the manufacturing of pharmaceuticals such as Brexpiprazole. This guide focuses on optimizing the crucial coupling reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes involve the coupling of a benzo[b]thiophene precursor with piperazine. The most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and a Lewis acid-mediated coupling. An alternative, improved process that avoids the use of a metal catalyst has also been reported and may be suitable for large-scale production where metal contamination is a concern.[1]

Q2: I am observing a significant amount of a high-molecular-weight impurity in my final product. What could it be?

A2: A common impurity encountered during this synthesis is 1,4-Bis(benzo[b]thiophen-4-yl)piperazine.[2][3] This side product arises from the reaction of a second molecule of the benzo[b]thiophene precursor with the remaining secondary amine of the desired product. To minimize its formation, using a protecting group on one of the piperazine nitrogens (e.g., tert-butoxycarbonyl, Boc) is highly recommended. The Boc group can be subsequently removed in an acidic deprotection step.[4]

Q3: My Buchwald-Hartwig reaction is sluggish or not proceeding to completion. What are the initial troubleshooting steps?

A3: Incomplete conversion in a Buchwald-Hartwig reaction can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as both the catalyst and the strong bases used are sensitive to moisture and oxygen. Secondly, verify the quality and activity of your palladium catalyst and phosphine ligand. Pre-catalysts can often give more consistent results.[5] Finally, consider optimizing the reaction temperature; while higher temperatures can increase the reaction rate, they may also lead to degradation of the catalyst or reactants.

Q4: Are there any alternatives to the Buchwald-Hartwig amination for this synthesis?

A4: Yes, an improved, catalyst-free method has been developed. This process involves a five-step sequence starting from 2-chloro-6-fluorobenzaldehyde and has been successfully scaled up, yielding the final product in good yield and high purity.[1] This route is particularly advantageous for avoiding potential palladium contamination in the final active pharmaceutical ingredient (API).

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Coupling
Potential Cause Recommended Solution
Inactive Catalyst/Ligand Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated. Verify the quality of the phosphine ligand, as they can be air-sensitive. Consider screening different generations of Buchwald ligands (e.g., XPhos, RuPhos) as their steric and electronic properties can significantly impact catalytic activity.[5][6]
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.[7]
Solvent Effects The reaction solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. The polarity of the solvent can influence the reaction rate and outcome.[5]
Suboptimal Temperature The typical temperature range for Buchwald-Hartwig reactions is 80-130 °C. If the reaction is slow, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and the formation of byproducts.
Moisture or Oxygen Contamination Rigorously dry all glassware and use anhydrous solvents. Degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Formation of Impurities
Impurity/Side Product Potential Cause Recommended Solution
1,4-Bis(benzo[b]thiophen-4-yl)piperazine Use of unprotected piperazine allows for reaction at both nitrogen atoms.Employ N-Boc-piperazine as the starting material. The Boc protecting group can be removed post-coupling with an acid like HCl.[4]
Hydrodehalogenation of Benzo[b]thiophene A common side reaction where the halide on the benzo[b]thiophene is replaced by a hydrogen atom. This can be promoted by β-hydride elimination from the palladium-amide intermediate.[7]Optimize the ligand choice. Bulky, electron-rich phosphine ligands can promote reductive elimination of the desired product over β-hydride elimination. Lowering the reaction temperature may also reduce the rate of this side reaction.
Oxidation of Phosphine Ligand Exposure of the phosphine ligand to air can lead to the formation of the corresponding phosphine oxide, which is catalytically inactive.Handle phosphine ligands under an inert atmosphere and use freshly opened or properly stored reagents.

Experimental Protocols

Buchwald-Hartwig Amination of 4-Chlorobenzo[b]thiophene with Piperazine

This protocol is based on a patented procedure and serves as a starting point for optimization.

Reagents:

  • 4-Chlorobenzo[b]thiophene

  • Piperazine

  • Palladium (II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetraphenylborate

  • Sodium tert-butoxide (NaOtBu)

  • Xylene (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-chlorobenzo[b]thiophene (1.0 eq), piperazine (1.02 eq), palladium (II) acetate (0.0005 eq), and tri-tert-butylphosphonium tetraphenylborate (0.0002 eq).

  • Add anhydrous xylene to the vessel.

  • Add sodium tert-butoxide (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate aqueous workup and purification by crystallization or chromatography.

Catalyst-Free Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride (Improved Procedure)

This is a multi-step synthesis that avoids the use of a palladium catalyst. The final deprotection step is detailed below.

Reagents:

  • 1-(Benzo[b]thiophen-4-yl)-4-Boc-piperazine

  • Methanol

  • Concentrated Hydrochloric Acid

  • Methyl tert-butyl ether (MTBE)

Procedure for Deprotection:

  • Dissolve 1-(Benzo[b]thiophen-4-yl)-4-Boc-piperazine in methanol.

  • Add concentrated hydrochloric acid to the solution.

  • Stir the reaction mixture at 50 °C for 1 hour.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, add methyl tert-butyl ether as an anti-solvent to precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the precipitate by filtration, wash with methyl tert-butyl ether, and dry to yield this compound dihydrochloride with high purity.[1]

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange Ar-Pd(II)-N(H)R2(L2) Ar-Pd(II)-N(H)R2(L2) Ligand Exchange->Ar-Pd(II)-N(H)R2(L2) Deprotonation Deprotonation Ar-Pd(II)-N(H)R2(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Base-H+ X- Base-H+ X- Deprotonation->Base-H+ X- Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition R2NH R2NH R2NH->Ligand Exchange Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligand Screen Different Phosphine Ligands Check_Inert->Screen_Ligand If conditions are optimal Optimize_Base Optimize Base (e.g., NaOtBu, Cs2CO3) Screen_Ligand->Optimize_Base If yield is still low Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp If improvement is needed Alternative_Route Consider Catalyst-Free Synthetic Route Optimize_Temp->Alternative_Route If issues persist

Caption: Troubleshooting workflow for optimizing the coupling reaction.

Synthetic_Pathways Start Starting Materials BH_Route Buchwald-Hartwig Amination Start->BH_Route 4-Halo-benzo[b]thiophene + Piperazine CF_Route Catalyst-Free Route Start->CF_Route 2-Chloro-6-fluorobenzaldehyde + ... (multi-step) Product This compound BH_Route->Product CF_Route->Product

Caption: Comparison of synthetic pathways to the target molecule.

References

dealing with impurities in 1-(Benzo[b]thiophen-4-yl)piperazine preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed synthetic strategies include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This method involves the cross-coupling of 4-bromobenzo[b]thiophene with piperazine using a palladium catalyst and a suitable phosphine ligand.

  • Nucleophilic Aromatic Substitution (SNAr): This route utilizes the reaction of 4-chlorobenzo[b]thiophene with piperazine, often in a polar aprotic solvent at elevated temperatures.

  • Reaction of 4-Aminobenzo[b]thiophene: This synthesis involves the reaction of 4-aminobenzo[b]thiophene with bis(2-chloroethyl)amine hydrochloride.

Q2: What is the most common impurity observed in the synthesis of this compound, and how can its formation be minimized?

A2: The most prevalent impurity is the double-coupling product, 1,4-bis(benzo[b]thiophen-4-yl)piperazine . Its formation is a result of both nitrogen atoms of the piperazine ring reacting with the benzo[b]thiophene precursor. To minimize the formation of this impurity, it is recommended to use a significant excess of piperazine (typically 2 to 4 equivalents) relative to the benzo[b]thiophene starting material. This stoichiometric imbalance favors the mono-substitution product.

Q3: Are there other significant impurities to be aware of?

A3: Yes, other potential impurities include:

  • Unreacted Starting Materials: Residual 4-bromo- or 4-chlorobenzo[b]thiophene can remain.

  • Piperazine-Related Impurities: In syntheses involving the subsequent alkylation of this compound, dimer impurities can form. For example, a "piperazine butoxy dimer impurity" has been observed in the synthesis of related active pharmaceutical ingredients.

  • N-Oxide Impurities: The tertiary amine functionalities in the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides, particularly if oxidative conditions are present during the reaction or work-up.

  • Amphiphilic Impurities: In the synthesis route starting from 4-aminobenzo[b]thiophene, an "amphiphilic impurity II" has been reported, though its precise structure is not widely documented. This type of impurity can complicate purification due to its solubility characteristics.

Q4: What are the recommended analytical methods for monitoring the reaction and assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective analytical technique. A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). UV detection is typically performed at a wavelength where the benzo[b]thiophene chromophore has strong absorbance, such as around 254 nm.

Q5: What are the best practices for purifying crude this compound?

A5: The primary methods for purification are:

  • Recrystallization: This is a highly effective method for removing the major impurity, 1,4-bis(benzo[b]thiophen-4-yl)piperazine, as well as unreacted starting materials. A common solvent system for recrystallization is a mixture of ethanol and water.

  • Column Chromatography: For more complex impurity profiles or when recrystallization is not sufficiently effective, silica gel column chromatography can be employed. A solvent system of dichloromethane and methanol is often a good starting point for elution.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Observation Potential Cause Recommended Solution
Incomplete consumption of starting material (e.g., 4-bromobenzo[b]thiophene).Insufficient reaction time or temperature: The reaction may not have reached completion.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Catalyst deactivation (in Buchwald-Hartwig reactions): The palladium catalyst may have lost its activity due to exposure to air or moisture.Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Inefficient base (in Buchwald-Hartwig reactions): The base may not be strong enough to facilitate the catalytic cycle effectively.Consider using a stronger base, such as sodium tert-butoxide.
Significant amount of starting material remains, along with the formation of a dark, tarry substance.Decomposition of starting materials or product: High reaction temperatures may be causing degradation.Attempt the reaction at a lower temperature for a longer duration.
The desired product is formed, but is lost during work-up.Product solubility in the aqueous phase: The hydrochloride salt of the product can have some water solubility.During the work-up, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to be more basic before extraction can also improve recovery of the free base.
Issue 2: High Levels of 1,4-bis(benzo[b]thiophen-4-yl)piperazine Impurity
Observation Potential Cause Recommended Solution
A significant peak corresponding to the double-coupling product is observed in the HPLC or LC-MS analysis.Inadequate excess of piperazine: A stoichiometric ratio closer to 1:1 of the benzo[b]thiophene starting material to piperazine was used.Increase the molar excess of piperazine to at least 2-4 equivalents. This will statistically favor the formation of the mono-substituted product.
Slow addition of the limiting reagent: If the benzo[b]thiophene starting material is added slowly to the piperazine, localized high concentrations of the mono-substituted product can lead to further reaction.Consider adding the piperazine to the reaction mixture containing the benzo[b]thiophene starting material.
Issue 3: Presence of Other Unknown Impurities
Observation Potential Cause Recommended Solution
An impurity with a molecular weight corresponding to the addition of an oxygen atom is detected.Oxidation of the piperazine nitrogen: Exposure to air or oxidizing agents during the reaction or work-up.Ensure the reaction is conducted under an inert atmosphere. During the work-up, avoid prolonged exposure to air and consider using degassed solvents.
In the synthesis from 4-aminobenzo[b]thiophene, a difficult-to-remove impurity is present.Formation of the "amphiphilic impurity II" or other side products from the reaction with bis(2-chloroethyl)amine hydrochloride. This reaction is known to be challenging. Optimize the reaction temperature and time to minimize side reactions. Purification may require specialized chromatographic techniques or multiple recrystallizations from different solvent systems.
A variety of minor, unidentified peaks are observed in the chromatogram.Decomposition of reagents or product, or impurities in the starting materials. Verify the purity of all starting materials before use. If necessary, purify the starting materials. Consider lowering the reaction temperature to minimize decomposition.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Palladium-Catalyzed Amination Nucleophilic Aromatic Substitution From 4-Aminobenzo[b]thiophene
Starting Materials 4-Bromobenzo[b]thiophene, Piperazine4-Chlorobenzo[b]thiophene, Piperazine4-Aminobenzo[b]thiophene, bis(2-chloroethyl)amine HCl
Catalyst/Reagents Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)Base (e.g., Triethylamine)-
Typical Solvents Toluene, DioxaneDMF, EthanolXylene
Reaction Temperature 80-120 °C60-100 °C120-150 °C
Key Advantages High regioselectivity and purity.Metal-free, simpler work-up.Avoids palladium catalyst.
Potential Issues Catalyst cost and sensitivity, potential for heavy metal contamination.Higher temperatures may be required, potential for side reactions.Low yield, formation of amphiphilic impurities.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

impurity_formation A 4-Halobenzo[b]thiophene C This compound (Desired Product) A->C + Piperazine (Excess) D 1,4-bis(Benzo[b]thiophen-4-yl)piperazine (Double-Coupling Impurity) A->D B Piperazine B->C C->D + 4-Halobenzo[b]thiophene (Insufficient Piperazine)

Caption: Formation of the double-coupling impurity.

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up & Solvent Extraction start->workup analysis1 HPLC Analysis of Crude Product workup->analysis1 purification Purification analysis1->purification recrystallization Recrystallization (e.g., Ethanol/Water) purification->recrystallization High Purity, Crystalline Solid chromatography Column Chromatography (e.g., SiO2, DCM/MeOH) purification->chromatography Complex Mixture, Oily Product analysis2 Purity Analysis of Fractions/Crystals recrystallization->analysis2 chromatography->analysis2 final_product Pure this compound analysis2->final_product Purity ≥ 99%

Caption: General experimental workflow for synthesis and purification.

Technical Support Center: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 1-(Benzo[b]thiophen-4-yl)piperazine. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Brexpiprazole.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent method involves a nucleophilic substitution reaction between a 4-substituted benzo[b]thiophene and piperazine.[1] A common and effective approach is the reaction of 4-chlorobenzo[b]thiophene or 4-bromobenzo[b]thiophene with an excess of piperazine or, more commonly, with N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) to prevent side reactions, followed by a deprotection step.[1][2]

Q2: Why is N-Boc-piperazine often used instead of piperazine?

A2: Using N-Boc-piperazine, where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, is a strategic choice to prevent the formation of the di-substituted impurity, 1,4-Bis(benzo[b]thiophen-4-yl)piperazine.[2][3][4] The Boc group ensures that the substitution reaction occurs only once. This protecting group can then be efficiently removed under acidic conditions to yield the desired monosubstituted product.[1]

Q3: How is the final product, this compound, typically isolated and purified?

A3: The product is often isolated as its hydrochloride salt, which facilitates purification by crystallization from solvents like methanol or ethanol.[1] High-performance liquid chromatography (HPLC) is typically used to confirm purity, which is often ≥99%.[1] The free base can be obtained by treating the hydrochloride salt with an aqueous base, such as potassium carbonate, and extracting it into an organic solvent like dichloromethane.[5]

Q4: What are the recommended storage conditions for this compound hydrochloride?

A4: The compound should be stored in a dark, dry place at room temperature, as it can be sensitive to environmental factors.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Consistently low yield in the coupling reaction.

Q: My reaction between 4-halobenzo[b]thiophene and N-Boc-piperazine is resulting in a low yield. What are the potential causes and solutions?

A: Low yields can stem from several factors related to reaction conditions and reagents.

  • Potential Cause 1: Suboptimal Reaction Conditions. The reaction kinetics may be too slow under your current conditions.

    • Troubleshooting Steps:

      • Temperature: Increase the reaction temperature. Many procedures call for refluxing in solvents like DMF or ethanol, or heating in toluene at temperatures between 90-100°C.[1]

      • Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS.

      • Solvent Choice: Ensure you are using a suitable polar aprotic solvent such as DMF or an alcohol like ethanol.[1]

  • Potential Cause 2: Inefficient Catalyst System (for catalyzed reactions). If employing a catalyzed coupling like the Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is critical.

    • Troubleshooting Steps:

      • Catalyst/Ligand Screening: Experiment with different palladium precursors and phosphine ligands. Sterically hindered and electron-rich ligands often improve results for challenging substrates.[6]

      • Base Selection: The base can significantly impact the reaction. If a strong base like sodium tert-butoxide (NaOtBu) causes starting material decomposition, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

  • Potential Cause 3: Poor Quality of Starting Materials. Impurities in the 4-halobenzo[b]thiophene or piperazine derivative can inhibit the reaction.

    • Troubleshooting Steps:

      • Verify the purity of your starting materials using NMR or other analytical techniques.

      • Purify starting materials if necessary before proceeding with the coupling reaction.

Problem 2: Significant formation of the di-substituted impurity.

Q: I am observing a significant amount of 1,4-Bis(benzo[b]thiophen-4-yl)piperazine in my product mixture. How can I prevent this?

A: This side product is a common issue when using unprotected piperazine.

  • Potential Cause: Use of Unprotected Piperazine. When both nitrogen atoms of piperazine are available for reaction, di-substitution is a competing and often significant reaction pathway.

    • Troubleshooting Steps:

      • Use a Protecting Group: The most effective solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] This ensures only one C-N bond is formed. The Boc group is then removed in a subsequent step using acid (e.g., HCl in methanol or THF).[1][2]

      • Adjust Stoichiometry: If using unprotected piperazine is unavoidable, using a large excess of piperazine (e.g., 1.5–2.0 equivalents or more) can statistically favor the mono-substituted product over the di-substituted one.[1] However, this makes purification more challenging.

Problem 3: Difficulty in removing the Boc protecting group.

Q: The deprotection of 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine is incomplete or slow. How can I optimize this step?

A: Incomplete deprotection can usually be resolved by adjusting the acidic conditions.

  • Potential Cause: Insufficient Acid or Inadequate Reaction Conditions. The strength of the acid or the reaction environment may not be sufficient for complete removal of the Boc group.

    • Troubleshooting Steps:

      • Acid Choice and Concentration: A common method is treating the Boc-protected compound with hydrochloric acid in a solvent like methanol, ethanol, or THF.[1][2] If the reaction is slow, consider using a stronger acidic solution or a different acid like trifluoroacetic acid (TFA).

      • Temperature: While often performed at room temperature, gentle warming may be required to drive the reaction to completion. Monitor the reaction progress carefully to avoid degradation.

      • Water Content: Ensure the reaction medium is sufficiently anhydrous if using reagents sensitive to moisture, although for acid-catalyzed hydrolysis, a controlled amount of water may be necessary.

Quantitative Data Summary

The following table summarizes yields reported for key steps in the synthesis of this compound and its derivatives, highlighting the efficiency of certain routes.

StepReactantsConditionsProductYieldReference
Multi-step Synthesis 2-Chloro-6-fluorobenzaldehydeFive-step sequence4-(1-piperazinyl)benzo[b]thiophene dihydrochloride54% (overall)[2]
Deprotection 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazineHCl in methanol or ethanol, RTThis compound hydrochloride80-85%[1]
Free Base Preparation This compound hydrochloride (50 g)10% aq. K₂CO₃, Dichloromethane, Water, 25-30°CThis compound84% (42 g)[5]

Experimental Protocols

Protocol 1: Synthesis via Boc-Protected Intermediate (Improved Route) [2]

This route avoids many of the side products associated with direct coupling.

  • C-N Bond Formation: A controlled SNAr reaction is performed between a suitable 4-substituted benzo[b]thiophene precursor and N-Boc-piperazine to furnish tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate.

  • Deprotection: The resulting Boc-protected intermediate is dissolved in a suitable solvent like Tetrahydrofuran (THF).

  • An aqueous solution of hydrochloric acid (e.g., 6N HCl) is added at 0°C.

  • The reaction mixture is stirred overnight at room temperature to ensure complete removal of the Boc group.

  • The final product, this compound dihydrochloride, is then isolated, typically through filtration and washing.

Protocol 2: Preparation of the Free Base from its Hydrochloride Salt [5]

  • Reaction Setup: A mixture of this compound hydrochloride (50 gm), dichloromethane (500 ml), and water (500 ml) is prepared in a suitable reaction vessel at 25-30° C.

  • Basification: A 10% aqueous potassium carbonate solution is slowly added to the stirred mixture.

  • Stirring: The reaction mixture is stirred for 1 hour at 25-30° C.

  • Extraction: The organic and aqueous layers are separated. The aqueous layer is further extracted with dichloromethane.

  • Isolation: The organic layers are combined, and the solvent is completely distilled off to yield the title compound as the free base.

Visualizations

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products & Intermediates cluster_optional Optional Step Start1 4-Halobenzo[b]thiophene Coupling Step 1: C-N Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) Start1->Coupling Reactants Start2 N-Boc-piperazine Start2->Coupling Reactants Intermediate tert-butyl 4-(benzo[b]thiophen-4-yl) piperazine-1-carboxylate Coupling->Intermediate Forms Intermediate Deprotection Step 2: Acidic Deprotection (e.g., HCl in THF/Methanol) Product_HCl This compound Hydrochloride Deprotection->Product_HCl Yields Salt Intermediate->Deprotection Input Neutralization Step 3: Neutralization (e.g., aq. K2CO3) Product_HCl->Neutralization Input Product_Free This compound (Free Base) Neutralization->Product_Free Yields Free Base

Caption: Synthetic workflow for this compound.

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Observed Issue: Low Reaction Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Product Formation (e.g., Di-substitution) Problem->Cause2 Cause3 Reagent Degradation Problem->Cause3 Sol1a Increase Temperature / Time Cause1->Sol1a Solution Sol1b Optimize Solvent Cause1->Sol1b Solution Sol2a Use N-Boc-piperazine Cause2->Sol2a Best Practice Sol2b Use Large Excess of Piperazine Cause2->Sol2b Alternative Sol3a Check Reagent Purity Cause3->Sol3a Solution Sol3b Use Milder Base Cause3->Sol3b Solution

Caption: Troubleshooting logic for addressing low synthesis yield.

References

troubleshooting guide for analytical characterization of the compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the analytical characterization of chemical compounds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC Troubleshooting FAQs

Question: Why am I seeing pressure fluctuations in my HPLC system?

Answer: System pressure fluctuations are a common issue that can often be resolved by the user.[1] High pressure typically indicates a blockage, while low pressure suggests a leak.[1][2]

  • High Pressure: Potential causes include clogged columns, precipitation of salts (e.g., ammonium acetate), sample contamination, or blocked inlet frits.[2] To resolve this, you can try flushing the column, backflushing if possible, or temporarily reducing the flow rate.[2]

  • Low Pressure: This is often due to leaks in tubing, fittings, or pump seals.[2] Carefully inspect and tighten any loose connections and replace worn seals if necessary.[2]

  • Fluctuations: Air bubbles in the system or issues with pump components like worn pistons or malfunctioning check valves can cause pressure to fluctuate. Degassing the mobile phase and purging the pump system can help eliminate air bubbles.[1] Regular maintenance and replacement of worn pump parts are also crucial.

Question: My chromatogram shows peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a frequent peak shape problem in reversed-phase HPLC.[3] It is often caused by the interaction of analytes with acidic silanol groups on the silica particle surface within the column.[3]

  • Column Activity: Using a high-purity silica-based stationary phase can minimize these interactions.[3] If you suspect active silanols, you can try adding a basic mobile phase additive like triethylamine (TEA), though this is often not needed with modern high-purity columns.[3]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can also help. Decreasing the pH can suppress the ionization of silanols.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase.[1] Ideally, the injection solvent should be the mobile phase itself or a weaker solvent.

Question: I am observing a drift in retention times. What should I investigate?

Answer: Retention time drift can be caused by several factors related to the mobile phase, column, or instrument.[1][4]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause.[1] Always prepare fresh mobile phase and ensure accurate composition.[4]

  • Column Equilibration: Insufficient column equilibration time can lead to shifting retention times.[4] Ensure the column is fully equilibrated before starting your analytical run.[4]

  • Temperature Control: Poor temperature control can affect retention times.[4] Using a column oven to maintain a stable temperature is recommended.[4]

  • Flow Rate: Changes in the flow rate will directly impact retention times.[4] Check for any leaks in the pump system and verify the pump's flow rate.[1][4]

HPLC Troubleshooting Summary
ProblemPossible CausesSuggested Solutions
High System Pressure Column blockage, Frit contamination, Tubing blockageBackflush column, Replace frit, Clean or replace tubing
Low System Pressure Leak in the system (fittings, pump seals), Incorrect flow rateTighten fittings, Replace seals, Verify pump flow rate
Pressure Fluctuations Air bubbles in the pump or detector, Faulty check valvesDegas mobile phase, Purge the system, Clean or replace check valves
Peak Tailing Active sites on the column, Secondary interactions, Column overloadUse a different column, Adjust mobile phase pH or modifier, Reduce sample concentration
Retention Time Drift Inconsistent mobile phase composition, Column temperature changes, Column degradationPrepare fresh mobile phase, Use a column oven, Replace the column
Ghost Peaks Contamination in the mobile phase or injector, Late eluting compounds from a previous injectionUse high-purity solvents, Flush the injector, Run a blank gradient

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_p High Pressure pressure->high_p High low_p Low Pressure pressure->low_p Low fluctuating_p Fluctuating Pressure pressure->fluctuating_p Fluctuating retention Retention Time Issue? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Tailing broad Broad Peaks peak_shape->broad Broad split Split Peaks peak_shape->split Split drift Drifting Retention retention->drift Yes check_blockage Check for Blockages (Column, Frit, Tubing) high_p->check_blockage check_leaks Check for Leaks (Fittings, Seals) low_p->check_leaks degas_purge Degas Mobile Phase & Purge System fluctuating_p->degas_purge check_column_activity Check Column Activity & Mobile Phase pH tailing->check_column_activity reduce_sample_vol Reduce Sample Volume & Check Flow Path broad->reduce_sample_vol check_injector Check Injector & Sample Prep split->check_injector check_mobile_phase Check Mobile Phase Prep & Column Equilibration drift->check_mobile_phase

Caption: A logical workflow for troubleshooting common HPLC issues.

Mass Spectrometry (MS)

Mass Spectrometry Troubleshooting FAQs

Question: I am not seeing any peaks in my mass spectrum. What should I do?

Answer: The absence of peaks in a mass spectrum can be due to issues with the sample introduction, the ion source, or the detector.[5]

  • Sample Introduction: Ensure that the autosampler and syringe are functioning correctly and that the sample is properly prepared.[5] Check for any cracks in the column that might prevent the sample from reaching the detector.[5]

  • Ion Source: For electrospray ionization (ESI), check for spray instability.[6] Ensure the ionization source parameters and gas flows are set correctly.[7]

  • Detector: Verify that the detector is turned on and that the necessary gases are flowing correctly.[5]

Question: My mass accuracy is poor. How can I improve it?

Answer: Accurate mass determination is critical for compound identification.[7] Poor mass accuracy can stem from calibration issues or instrument instability.[7]

  • Mass Calibration: Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[7] An incorrect calibration is a common cause of mass errors.[7]

  • Instrument Maintenance: Keep the mass spectrometer in good working condition by following the manufacturer's maintenance schedule.[7] Contaminants or instrument drift can negatively impact mass accuracy and resolution.[7]

Question: I'm observing high background noise in my mass spectra. What are the likely causes?

Answer: High background noise can obscure the signals of your analytes. Common causes include contaminated solvents, gas leaks, or a dirty ion source.[8]

  • Contamination: Use high-purity solvents and check for any contaminants in your sample or mobile phase.[2]

  • Gas Leaks: Check for leaks in the gas supply lines, as this can introduce atmospheric gases into the system.[5] A leak detector can be useful for this purpose.[5]

  • Ion Source Cleaning: A contaminated ion source is a frequent cause of high background. Regular cleaning of the ion source is essential.

Mass Spectrometry Troubleshooting Summary
ProblemPossible CausesSuggested Solutions
No Signal / No Peaks No sample reaching the detector, Detector is off, Ion source issueCheck sample path and syringe, Verify detector is on, Check ion source parameters
Poor Signal Intensity Sample too dilute, Inefficient ionization, Instrument out of tuneConcentrate sample, Optimize ionization method (e.g., ESI, APCI), Tune and calibrate the instrument[7]
Inaccurate Mass Calibration has drifted, Instrument instabilityRecalibrate the mass spectrometer, Perform routine maintenance
High Background Noise Contaminated solvents or gases, Leaks in the system, Dirty ion sourceUse high-purity solvents and gases, Check for and fix leaks, Clean the ion source
Peak Splitting or Broadening Contamination in the sample or column, Suboptimal ionization conditionsImprove sample preparation and column maintenance, Adjust ion source parameters and gas flows[7]

Mass Spectrometry Troubleshooting Logic

MS_Troubleshooting start MS Problem no_signal No Signal? start->no_signal poor_signal Poor Signal? no_signal->poor_signal No check_sample_path Check Sample Path & Detector Status no_signal->check_sample_path Yes bad_mass Inaccurate Mass? poor_signal->bad_mass No optimize_ionization Optimize Sample Conc. & Ionization Method poor_signal->optimize_ionization Yes recalibrate Recalibrate Mass Analyzer bad_mass->recalibrate Yes

Caption: A simplified decision tree for troubleshooting common mass spectrometry problems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Troubleshooting FAQs

Question: Why are the peaks in my NMR spectrum broad?

Answer: Broad peaks in an NMR spectrum can be caused by several factors, including poor shimming, sample issues, or instrument problems.[9]

  • Poor Shimming: This is a common cause of broad lineshapes. Re-shimming the spectrometer can often resolve the issue.[9]

  • Sample Homogeneity: If your sample is not homogenous, due to poor solubility or suspended particles, it can lead to broad peaks.[9][10] Ensure your sample is fully dissolved.

  • Sample Concentration: A sample that is too concentrated can also result in peak broadening.[9]

Question: I can't get a lock on my sample. What should I do?

Answer: Failure to achieve a lock is often due to issues with the deuterated solvent or the sample itself.

  • Deuterated Solvent: Ensure you are using a deuterated solvent.[10] If the sample has very little deuterated solvent, it can be difficult to get a lock, especially with CDCl3.[10]

  • Sample Positioning: An improperly gauged sample may not be correctly positioned in the coil, making it difficult to lock.[10] Eject the sample and ensure it is gauged correctly.[10]

  • Lock Power: The lock power may be too low. You can try increasing the lock power before attempting to lock again.[10]

Question: I see an unexpected peak for ethyl acetate in my spectrum, even after drying under high vacuum. How can I remove it?

Answer: Some compounds can hold on to ethyl acetate very tenaciously.[9] A common technique to remove it is to add dichloromethane to your sample and then remove the solvent by rotary evaporation.[9] Repeating this process once or twice is often effective.[9]

NMR Troubleshooting Summary
ProblemPossible CausesSuggested Solutions
Broad Peaks Poor shimming, Inhomogeneous sample (undissolved solids), Sample too concentratedRe-shim the spectrometer, Ensure sample is fully dissolved, Dilute the sample[9]
No Lock Signal Insufficient deuterated solvent, Incorrect sample positioning (gauging), Low lock powerAdd more deuterated solvent, Re-gauge the sample tube, Increase lock power[10]
Overlapping Peaks Solvent choiceTry a different NMR solvent (e.g., benzene-d6 instead of chloroform-d6) to alter chemical shifts[9]
ADC Overflow Error Receiver gain is set too highLower the receiver gain and re-acquire the spectrum[11]
Unidentified OH or NH Peak Exchangeable protonAdd a drop of D2O to the sample; the peak should disappear or diminish[9]

NMR Troubleshooting Experimental Workflow

NMR_Troubleshooting start NMR Spectrum Acquired check_lock Is Lock Stable? start->check_lock check_peaks Are Peaks Sharp & Resolved? broad_peaks Broad Peaks check_peaks->broad_peaks Broad overlapping_peaks Overlapping Peaks check_peaks->overlapping_peaks Overlapping check_lock->check_peaks Yes no_lock No Lock check_lock->no_lock No shim Re-shim Spectrometer broad_peaks->shim change_solvent Change NMR Solvent overlapping_peaks->change_solvent check_sample_prep Check Sample Prep (Solubility, Concentration) shim->check_sample_prep check_solvent_gauge Check Deuterated Solvent & Sample Gauging no_lock->check_solvent_gauge

Caption: A workflow for addressing common issues in NMR spectroscopy.

Elemental Analysis

Elemental Analysis Troubleshooting FAQs

Question: My elemental analysis results are not within the acceptable range of the calculated values. What could be the reason?

Answer: Inaccurate elemental analysis results can be due to sample purity, incomplete combustion, or calibration issues.

  • Sample Purity: The most common reason for inaccurate results is an impure or improperly dried sample.[12] Trace amounts of solvent or other impurities can significantly affect the results.[12]

  • Incomplete Combustion: Some compounds are difficult to combust completely. If you suspect this, you may need to use a combustion catalyst or adjust the combustion temperature and time.

  • Instrument Calibration: The instrument's calibration may have drifted.[12] This can be checked by running a certified standard.[12] If the standard is out of the acceptable range, the instrument needs to be recalibrated.[12]

Question: The nitrogen values in my results seem to be increasing with each run. What does this indicate?

Answer: A steady increase in nitrogen values, especially between runs of the same sample, is often an indication that the reduction tube in the elemental analyzer is exhausted and needs to be replaced.[13]

Elemental Analysis Troubleshooting Summary
ProblemPossible CausesSuggested Solutions
Results outside ±0.4% of theoretical Impure or wet sample, Incomplete combustion, Instrument calibration driftEnsure sample is pure and dry, Use combustion aids, Recalibrate with certified standards[12][14]
Poor reproducibility Sample inhomogeneity, Instrument leakHomogenize the sample, Perform a leak check on the instrument[15]
High background levels Leak in the system, Degassing of new reactor tubesPerform a leak check, Allow sufficient time for new tubes to degas[15]
Rising nitrogen values Exhausted reduction tubeReplace the reduction tube[13]
Detailed Methodologies

HPLC Column Flushing Protocol

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Low Flow Rate: Set the pump to a low flow rate (e.g., 0.1 mL/min).

  • Strong Solvent Series: Sequentially flush the column with a series of solvents of increasing strength. A common sequence for reversed-phase columns is:

    • Mobile phase without buffer salts

    • Water

    • Isopropanol

    • Methylene chloride

    • Isopropanol

    • Water

    • Mobile phase

  • Equilibration: Equilibrate the column with the mobile phase until the baseline is stable.

Mass Spectrometer Ion Source Cleaning (General Guidance)

Note: Always refer to the manufacturer's manual for your specific instrument.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Remove the Ion Source: Carefully remove the ion source from the instrument.

  • Disassemble Components: Disassemble the ion source components that are accessible for cleaning (e.g., capillary, skimmer, lenses).

  • Sonication: Place the components in a beaker with an appropriate solvent (e.g., a sequence of methanol, water, and acetonitrile) and sonicate for 15-30 minutes for each solvent.

  • Drying: Thoroughly dry the components with a stream of nitrogen gas.

  • Reassembly and Installation: Carefully reassemble the ion source and install it back into the instrument.

  • Pump Down and Bakeout: Pump down the system and perform a bakeout if recommended by the manufacturer.

  • Tuning and Calibration: After the system has stabilized, tune and calibrate the instrument.

References

Validation & Comparative

Validating the Purity of 1-(Benzo[b]thiophen-4-yl)piperazine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-(Benzo[b]thiophen-4-yl)piperazine is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity validation, supported by detailed experimental protocols and comparative data. This compound is a key intermediate in the synthesis of antipsychotic drugs such as Brexpiprazole.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust and widely used method for assessing the purity of this compound.[1] This technique separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

A gradient HPLC method is proposed for the effective separation of this compound from its potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

2. Method Validation Parameters:

To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3][4]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The peak of the main compound should be free from interference from impurities and degradation products.The method successfully separates the main peak from known impurities.
Linearity (R²) Correlation coefficient (R²) should be ≥ 0.999 for a series of five concentrations.0.9995
Accuracy (% Recovery) 98.0% to 102.0% recovery for spiked samples at three concentration levels.99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.Repeatability: 0.8%. Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.03 µg/mL

Comparative Analysis of Purity Validation Methods

While HPLC is a stalwart technique, other methods like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and can be considered for specific analytical needs.

FeatureHPLCUPLCGC-MS
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.[2][3]Separation of volatile compounds in the gas phase followed by mass-based detection.
Analysis Time 15-30 minutes.[3]3-10 minutes.[3]10-20 minutes.
Sensitivity Good.Higher sensitivity due to sharper peaks.[2][4]Excellent for volatile impurities.
Resolution Good.Superior resolution.[4]Excellent for separating volatile compounds.
Sample Volatility Not required.Not required.Sample must be volatile or derivatized.
Potential Impurities Detected Non-volatile and semi-volatile impurities, including 1,4-di(benzo[b]thiophen-4-yl)piperazine.Similar to HPLC, but with better detection of trace impurities.Volatile and semi-volatile impurities.
Instrumentation Cost Moderate.High.High.
Solvent Consumption High.Significantly lower than HPLC.[2]Minimal.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound, from sample reception to the final report.

Purity_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Reception & Logging SamplePrep Sample Solution Preparation Sample->SamplePrep Standard Reference Standard Preparation MethodDev HPLC Method Development/Selection Standard->MethodDev Analysis Sample Analysis SamplePrep->Analysis Validation Method Validation (ICH Guidelines) MethodDev->Validation Validation->Analysis Integration Chromatogram Integration & Peak Purity Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report

Purity Validation Workflow

References

Confirming the Structure of 1-(Benzo[b]thiophen-4-yl)piperazine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of 1-(Benzo[b]thiophen-4-yl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of fully assigned, publicly accessible experimental NMR data for this specific compound, this guide leverages spectral data from its core structural components: benzo[b]thiophene and N-phenylpiperazine. By comparing the expected chemical shifts from these fragments with experimentally obtained data, researchers can gain a high degree of confidence in the structure of the synthesized molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known NMR data of benzo[b]thiophene and N-arylpiperazine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H-2, H-3 (Thiophene Ring)7.20 - 7.80Doublet, DoubletThe exact shifts are influenced by the substitution on the benzene ring.
H-5, H-6, H-7 (Benzene Ring)7.00 - 7.60MultipletA complex multiplet is expected due to the substitution pattern.
H-2', H-6' (Piperazine Ring)3.10 - 3.30TripletProtons adjacent to the nitrogen attached to the aromatic ring.
H-3', H-5' (Piperazine Ring)3.00 - 3.20TripletProtons adjacent to the NH group.
NH (Piperazine Ring)1.50 - 2.50Broad SingletThe chemical shift can be highly variable and concentration-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Notes
C-2, C-3 (Thiophene Ring)120.0 - 130.0
C-3a, C-7a (Bridgehead)135.0 - 145.0
C-4 (Aromatic)148.0 - 155.0Carbon attached to the piperazine nitrogen.
C-5, C-6, C-7 (Aromatic)115.0 - 130.0
C-2', C-6' (Piperazine Ring)50.0 - 55.0Carbons adjacent to the nitrogen attached to the aromatic ring.
C-3', C-5' (Piperazine Ring)45.0 - 50.0Carbons adjacent to the NH group.

Comparative NMR Data of Structural Analogs

To provide a basis for the predictions, the following tables present the experimental NMR data for benzo[b]thiophene and N-phenylpiperazine.

Table 3: Experimental NMR Data for Benzo[b]thiophene

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
27.44126.5
37.28122.5
3a-139.8
47.88124.3
57.35124.3
67.32123.6
77.82121.9
7a-139.9

Note: Data obtained in CDCl₃.

Table 4: Experimental NMR Data for N-Phenylpiperazine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2', 6'3.2150.4
3', 5'3.0646.1
1'' (ipso)-151.3
2'', 6'' (ortho)6.93116.1
3'', 5'' (meta)7.28129.1
4'' (para)6.83119.6

Note: Data obtained in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • The choice of solvent is critical and can influence the chemical shifts. Chloroform-d is a common choice for many organic compounds.

  • Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • A standard pulse program for a one-dimensional proton spectrum should be used.

  • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • A proton-decoupled ¹³C experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

4. Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Compare the obtained chemical shifts, integrals, and coupling constants with the predicted values and the data from the structural analogs to confirm the identity and purity of the compound.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation Synthesis Synthesize this compound NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Synthesis->NMR_Acquisition Process_Spectra Process and Analyze Spectra (Chemical Shifts, Integration, Coupling) NMR_Acquisition->Process_Spectra Compare_Data Compare Experimental Data with Predicted and Analog Data Process_Spectra->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed Consistent Structure_Inconsistent Structure Inconsistent Compare_Data->Structure_Inconsistent Inconsistent Predicted_Data Predicted NMR Data for This compound Predicted_Data->Compare_Data Analog_Data NMR Data for Benzo[b]thiophene and N-Phenylpiperazine Analog_Data->Compare_Data

Caption: Workflow for structural confirmation.

Molecular Structure

The diagram below illustrates the confirmed chemical structure of this compound with atom numbering for NMR assignment.

A Comparative Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine and Other Clinically Relevant Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-(Benzo[b]thiophen-4-yl)piperazine (BTHP) with a selection of prominent arylpiperazine-based antipsychotic drugs: aripiprazole, brexpiprazole, ziprasidone, olanzapine, and quetiapine. BTHP is a key synthetic intermediate for brexpiprazole, and its pharmacological profile, while not extensively published, is understood through the lens of its structurally related and clinically significant counterparts.[1][2] This analysis focuses on receptor binding affinities, functional activities, and physicochemical properties to offer insights into the structure-activity relationships within this important class of compounds.

Executive Summary

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous central nervous system (CNS) active drugs.[3] These compounds typically exhibit a complex pharmacology, interacting with a range of aminergic G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors. This multi-target engagement is believed to be crucial for their therapeutic efficacy and is also associated with their side-effect profiles. This guide presents a side-by-side comparison of BTHP (using its direct derivative, brexpiprazole, as a primary reference due to limited public data on BTHP itself) against other leading arylpiperazine drugs, highlighting key differences and similarities in their interaction with critical CNS receptors.

Comparative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of the selected arylpiperazines. Lower Ki values indicate higher binding affinity. It is important to note that direct comparative data for this compound is scarce in publicly available literature. Therefore, the data for its immediate derivative, brexpiprazole, is used as a close surrogate to infer the potential pharmacological profile of BTHP.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazines
ReceptorBrexpiprazoleAripiprazoleOlanzapineQuetiapineRisperidoneZiprasidone
Dopamine D2 0.340.341.11603.130.83
Dopamine D3 0.80.84.9-7.44.2
Serotonin 5-HT1A 0.121.7311801.73.4
Serotonin 5-HT2A 0.473.44.0110.160.4
Serotonin 5-HT2C 1.9151.111005.01.3
Serotonin 5-HT7 3.71913202.14.7
Adrenergic α1A 3.857197.30.810
Adrenergic α1B 0.17262.50.60.20.3
Histamine H1 19617.07.02.047
Muscarinic M1 >1000>10002.5>1000>1000>1000

Data compiled from various sources. Conditions for binding assays may vary between studies.

Table 2: Functional Activities (EC50/IC50, nM and Intrinsic Activity)
CompoundReceptorFunctional ActivityValue (nM)
Brexpiprazole D2Partial AgonistEC50 = 0.55 (cAMP)
5-HT1APartial AgonistEC50 = 1.6 (cAMP)
5-HT2AAntagonistIC50 = 0.5
Aripiprazole D2Partial AgonistEC50 = 0.1-10
5-HT1APartial AgonistEC50 = 1-10
5-HT2AInverse Agonist/AntagonistIC50 = 9.0

Functional activity data is highly dependent on the specific assay used. The values presented are indicative.

Physicochemical Properties

The physicochemical properties of arylpiperazines play a critical role in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 3: Physicochemical Properties of Selected Arylpiperazines
PropertyThis compoundBrexpiprazoleAripiprazole
Molecular Formula C12H14N2SC25H27N3O2SC23H27Cl2N3O2
Molecular Weight 218.32 g/mol [4]433.57 g/mol 448.38 g/mol
LogP (calculated) 2.73[5]4.24.97
pKa (most basic) ~8.9~7.8~7.6

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of pharmacological data. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

  • Test Compounds: Serial dilutions of the arylpiperazines.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., using the Bradford assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations or buffer (for total binding) or non-specific control.

    • Membrane preparation (typically 10-50 µg of protein per well).

    • [³H]-Spiperone at a final concentration close to its Kd (e.g., 0.1-0.5 nM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT1A Receptor (cAMP Accumulation Assay)

This protocol describes a method to determine the functional activity (agonism or antagonism) of a compound at the Gαi-coupled 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • Cell Line: A cell line stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO or HEK293 cells).

  • Assay Medium: Serum-free cell culture medium.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compounds: Serial dilutions of the arylpiperazines.

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Incubation: Replace the culture medium with assay medium containing serial dilutions of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis:

    • For Agonists: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For Antagonists: Plot the response to the agonist in the presence of different antagonist concentrations to determine the IC50 (concentration of antagonist that inhibits 50% of the agonist response).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways of the D2 and 5-HT1A receptors and a typical experimental workflow for receptor binding assays.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

G cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R BTHP_D2 Arylpiperazine (Partial Agonist) BTHP_D2->D2R Gi Gi/o Protein D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 inhibition ATP_D2 ATP PKA_D2 PKA cAMP_D2->PKA_D2 Response_D2 Cellular Response (e.g., reduced excitability) PKA_D2->Response_D2 Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR BTHP_5HT1A Arylpiperazine (Partial Agonist) BTHP_5HT1A->HT1AR Gi_5HT1A Gi/o Protein HT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A inhibition ATP_5HT1A ATP PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Response_5HT1A Cellular Response (e.g., hyperpolarization) PKA_5HT1A->Response_5HT1A

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

G A Prepare Receptor Membranes C Set up Assay Plate: - Membranes - Test Compound - Radioligand A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate to Reach Equilibrium C->D E Filter and Wash to Separate Bound and Free Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This comparative guide highlights the pharmacological landscape of this compound within the broader context of clinically successful arylpiperazine antipsychotics. While direct pharmacological data for BTHP is limited, the profile of its derivative, brexpiprazole, suggests a potent interaction with key dopamine and serotonin receptors, characteristic of this drug class. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating a deeper understanding of the structure-activity relationships that govern the therapeutic effects and side-effect profiles of arylpiperazine-based compounds. Further direct investigation into the pharmacology of BTHP is warranted to fully elucidate its potential and refine our understanding of this important chemical scaffold.

References

A Comparative Guide to the Biological Activity of 1-(Benzo[b]thiophen-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(benzo[b]thiophen-4-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antipsychotic drugs such as brexpiprazole[1][2]. Derivatives of this core structure have garnered significant attention for their potent and nuanced interactions with various central nervous system (CNS) receptors, particularly dopamine and serotonin receptors[1][3]. This guide provides a comparative analysis of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The therapeutic potential of these compounds stems from their ability to modulate dopaminergic and serotonergic systems, which are critically implicated in the pathophysiology of schizophrenia, depression, and anxiety[1][4]. Many derivatives act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors while simultaneously acting as antagonists at 5-HT2A receptors[1]. This multi-target profile is believed to contribute to their efficacy and favorable side-effect profiles.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activities of selected this compound derivatives, highlighting their potency at key CNS receptors.

Compound IDDerivative Structure/NameTarget ReceptorBiological Activity (EC50/Ki)Reference
7b 1-(Benzo[b]thiophen-4-yl)-4-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazineDopamine D20.9 nM (EC50)[5]
Dopamine D319 nM (EC50)[5]
Serotonin 5-HT1A2.3 nM (EC50)[5]
34c 4-(Piperazin-1-yl)-1H-indole derivativeDopamine D23.3 nM (EC50)[5]
Dopamine D310.0 nM (EC50)[5]
Serotonin 5-HT1A1.4 nM (EC50)[5]
7e 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-oneSerotonin 5-HT1A2.30 µM (Ki)[4]

Visualizing Mechanisms and Workflows

Signaling Pathway Modulation

The primary mechanism of action for many this compound derivatives involves the simultaneous modulation of key dopamine and serotonin receptors. This multi-receptor interaction profile is crucial for their therapeutic effects in CNS disorders.

G cluster_0 This compound Derivative cluster_1 Target Receptors cluster_2 Downstream Effect Derivative Derivative D2 Dopamine D2 Derivative->D2 Partial Agonist HT1A Serotonin 5-HT1A Derivative->HT1A Partial Agonist HT2A Serotonin 5-HT2A Derivative->HT2A Antagonist Effect Modulation of Neurotransmission (Alleviation of Psychotic & Depressive Symptoms) D2->Effect HT1A->Effect HT2A->Effect

Caption: Receptor interaction profile of derivatives.

Experimental Evaluation Workflow

The discovery and characterization of novel derivatives follow a structured experimental pipeline, from initial synthesis to detailed biological evaluation.

G A Synthesis of Derivatives (e.g., Nucleophilic Substitution) B Structural Characterization (NMR, Mass Spectrometry) A->B C In Vitro Receptor Binding Assays (Determine Ki values) B->C D Functional Assays (e.g., cAMP accumulation to determine EC50) C->D E Data Analysis (Structure-Activity Relationship - SAR) D->E F Lead Compound Identification E->F

Caption: Standard workflow for biological evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biological findings. Below are representative protocols for the key assays used to evaluate this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of these derivatives often involves a nucleophilic substitution reaction.[1]

  • Reaction Setup: 4-chlorobenzo[b]thiophene is reacted with a piperazine derivative in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

  • Conditions: The reaction mixture is typically heated under reflux for several hours (e.g., 6-12 hours) at temperatures ranging from 60–100°C to drive the reaction to completion.

  • Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as crystallization or flash column chromatography on silica gel to yield the desired pure compound.

  • Characterization: The final product's identity and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Receptor Binding Assays

These assays are performed to determine the affinity (Ki) of the synthesized compounds for their target receptors.

  • Membrane Preparation: Cell lines (e.g., HEK-293 or CHO) stably expressing the human receptor of interest (e.g., D2, 5-HT1A) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.

  • Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.

  • Incubation and Detection: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Agonist/Antagonist Assays (e.g., cAMP Assay for 5-HT1A)

Functional assays measure the biological response elicited by the compound binding to the receptor, determining whether it acts as an agonist, antagonist, or partial agonist.

  • Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT1A) are seeded in microplates.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For agonist determination, the compound's ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production is measured. For antagonist activity, the compound's ability to reverse the effect of a known agonist is assessed.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the logarithm of the compound concentration. The EC50 (concentration for 50% of maximal effect for agonists) or IC50 (concentration for 50% inhibition for antagonists) values are calculated from these curves.

References

Unveiling the Serotonergic Profile of 1-(Benzo[b]thiophen-4-yl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Binding Affinity of a Key Brexpiprazole Intermediate to Serotonin Receptors

This guide provides a comprehensive comparison of the binding affinity of 1-(Benzo[b]thiophen-4-yl)piperazine (BTHP) and other key reference compounds to a range of serotonin (5-HT) receptors. BTHP is a critical chemical intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole. Understanding the serotonergic activity of this precursor is of significant interest to researchers in the fields of pharmacology, neuroscience, and drug development for its potential implications in the pharmacological profile of brexpiprazole.

While direct, comprehensive quantitative binding data for this compound across a wide array of serotonin receptor subtypes is not extensively available in peer-reviewed literature, its affinity for the 5-HT1A receptor has been noted.[1] Given that BTHP is a core structural component of brexpiprazole, its binding characteristics can be contextually inferred by examining the well-documented profile of brexpiprazole and other structurally related and reference compounds.

This report summarizes the available binding affinity data for brexpiprazole, its predecessor aripiprazole, the anxiolytic buspirone, and a selection of highly selective standard reference ligands for key serotonin receptor subtypes implicated in neuropsychiatric disorders: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.

Comparative Binding Affinity Data

The following table summarizes the inhibitory constant (Ki) values for the selected compounds at various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
Brexpiprazole 0.12[2]0.471.95.83.7
Aripiprazole 1.65[3][4]3.4154414
Buspirone 9.5 - 24[5][6]Weak Affinity[2][6]Weak AffinityWeak AffinityWeak Affinity
WAY-100635 0.39 - 0.84[7][8]>10,000>10,000>10,000>10,000
Ketanserin 2500.35 - 3.5[9]46>1,000158
SB-242084 3981581.0>1,000794
SB-742457 >1,000>1,000>1,0000.23[1]>1,000
SB-269970 125251125912595.0

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through radioligand binding assays. This standard methodology allows for the precise measurement of a compound's ability to displace a radiolabeled ligand from its receptor target.

General Radioligand Binding Assay Protocol

A typical competitive radioligand binding assay involves the following steps:

  • Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype of interest are prepared. This often involves homogenizing tissues known to be rich in the receptor (e.g., specific brain regions) or using cultured cell lines genetically engineered to express the receptor.

  • Incubation: The prepared membranes are incubated in a buffered solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration, where the cell membranes are trapped on a filter paper, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source (e.g., Brain Tissue, Cell Culture) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation (Membranes + [3H]L + BTHP) MembranePrep->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation TestCompound Test Compound (BTHP) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Experimental workflow for a typical radioligand binding assay.

Serotonin Receptor Signaling Pathways

The serotonin receptors targeted in this guide belong to the G-protein coupled receptor (GPCR) superfamily, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel. Their activation by serotonin or synthetic ligands initiates a cascade of intracellular events.

  • 5-HT1A Receptor: Primarily coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).

  • 5-HT6 and 5-HT7 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels.

Serotonin_Signaling_Pathways cluster_5HT1A 5-HT1A cluster_5HT2 5-HT2A / 5-HT2C cluster_5HT6_7 5-HT6 / 5-HT7 5HT1A_R 5-HT1A Receptor Gi_o Gi/o 5HT1A_R->Gi_o AC_inhib Adenylyl Cyclase Gi_o->AC_inhib cAMP_dec cAMP ↓ AC_inhib->cAMP_dec 5HT2_R 5-HT2A/2C Receptor Gq_11 Gq/11 5HT2_R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC Ca2+ ↑ / PKC Activation IP3_DAG->Ca_PKC 5HT67_R 5-HT6/7 Receptor Gs Gs 5HT67_R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc cAMP ↑ AC_stim->cAMP_inc

Simplified signaling pathways for key serotonin receptor subtypes.

Discussion

The binding profile of brexpiprazole reveals high affinity for 5-HT1A and 5-HT2A receptors, with notable affinity for 5-HT2C, 5-HT6, and 5-HT7 receptors as well. This multi-receptor engagement is believed to contribute to its therapeutic efficacy as an atypical antipsychotic. As this compound constitutes a significant portion of the brexpiprazole molecule, it is plausible that BTHP itself possesses a notable affinity for at least some of these serotonin receptors, particularly the 5-HT1A receptor as has been qualitatively reported.[1]

The comparative data with selective ligands provides a benchmark for the potency and selectivity that can be achieved for each receptor subtype. For instance, WAY-100635 is a highly potent and selective 5-HT1A antagonist, while ketanserin is a classic 5-HT2A antagonist. The binding affinities of brexpiprazole and aripiprazole demonstrate a broader spectrum of activity across multiple serotonin receptors, which is a characteristic feature of many atypical antipsychotics.

Conclusion

While a complete quantitative validation of this compound's binding affinity across a wide range of serotonin receptors awaits further public disclosure of experimental data, its structural relationship to brexpiprazole strongly suggests a significant interaction with the serotonin system, particularly the 5-HT1A receptor. The comparative data presented in this guide offer a valuable framework for researchers to contextualize the potential serotonergic activity of this key pharmaceutical intermediate. Further investigation into the direct binding profile of BTHP is warranted to fully elucidate its pharmacological characteristics.

References

Cross-Validation of Analytical Methods for 1-(Benzo[b]thiophen-4-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Principles of Analytical Method Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is crucial when:

  • Data is generated at different laboratories.

  • Different analytical techniques are employed (e.g., HPLC-UV vs. LC-MS/MS).

  • A method is transferred from a research to a quality control environment.

  • Changes are made to a validated analytical method.

The process typically involves analyzing the same set of samples with both methods and comparing the results against predefined acceptance criteria.

Comparison of Potential Analytical Methods for BTP Quantification

The selection of an analytical method for BTP depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques for the analysis of piperazine-containing compounds.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can differentiate between compounds with the same retention time.
Sensitivity (Typical LLOQ) ng/mL rangepg/mL to low ng/mL range
Linearity (Typical R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Cost LowerHigher
Throughput ModerateHigh

Table 1. Comparison of typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecules similar to BTP.

Experimental Protocols

Representative HPLC-UV Method Protocol

This protocol is a general representation and would require optimization and validation for the specific analysis of 1-(Benzo[b]thiophen-4-yl)piperazine.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of BTP (typically around 254 nm).

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of BTP in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix (e.g., plasma, tissue homogenate), a sample extraction procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary.

c. Method Validation Parameters:

  • Linearity: Analyze a minimum of five concentrations across the expected range.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of BTP.

  • Stability: Evaluate the stability of BTP in the matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Representative LC-MS/MS Method Protocol

This protocol provides a general framework and requires specific optimization for BTP analysis.

a. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MRM Transitions: Specific precursor-to-product ion transitions for BTP and an internal standard would need to be determined.

b. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but typically requiring smaller sample volumes due to higher sensitivity. An internal standard structurally similar to BTP should be used.

c. Method Validation Parameters:

  • The same validation parameters as for the HPLC-UV method would be assessed, with acceptance criteria as per regulatory guidelines.

Visualization of Workflows

experimental_workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_cross_validation Cross-Validation MD1 Analyte Characterization MD2 Selection of Analytical Technique MD1->MD2 MD3 Optimization of Conditions MD2->MD3 V1 Linearity & Range MD3->V1 V2 Accuracy & Precision V1->V2 V3 Selectivity V2->V3 V4 Stability V3->V4 CV1 Define Acceptance Criteria V4->CV1 CV2 Analyze Common Samples CV1->CV2 CV3 Compare Results CV2->CV3 Report Final Report CV3->Report cross_validation_decision_tree Start New or Modified Analytical Method Q1 Is the method intended for use in a new laboratory? Start->Q1 Q2 Is a different analytical technique being used? Q1->Q2 No PerformCV Perform Cross-Validation Q1->PerformCV Yes Q3 Have significant changes been made to a validated method? Q2->Q3 No Q2->PerformCV Yes Q3->PerformCV Yes NoCV Cross-Validation Not Required Q3->NoCV No

Structure-Activity Relationship (SAR) of 1-(Benzo[b]thiophen-4-yl)piperazine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 1-(Benzo[b]thiophen-4-yl)piperazine analogs reveals critical insights for the development of novel therapeutics targeting dopamine D2 and serotonin 5-HT1A receptors. This guide provides a comparative analysis of key analogs, their biological activities, and the experimental protocols used for their evaluation.

The this compound scaffold is a key pharmacophore in the design of ligands for dopamine and serotonin receptors. Modifications to this core structure have been explored to optimize potency, selectivity, and functional activity, leading to the development of important clinical candidates like brexpiprazole. This guide summarizes the quantitative data from these SAR studies, details the experimental methodologies, and provides visual representations of key experimental workflows.

Comparative Analysis of Receptor Binding Affinities and Functional Activities

The following table summarizes the in vitro pharmacological data for key this compound analogs. The data highlights how structural modifications influence the affinity (Ki) for human dopamine D2L and serotonin 5-HT1A receptors, as well as the functional response (EC50 and intrinsic activity).

Compound/AnalogStructureReceptorBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM)Intrinsic Activity (%)
Brexpiprazole 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1H-quinolin-2-onehD2L0.30[1]cAMP0.5347 (Partial Agonist)
h5-HT1A0.12[1]cAMP1.967 (Partial Agonist)
h5-HT2A0.47[1]IP11.8 (IC50)-98 (Antagonist)
Compound 7b 1-(Benzo[b]thiophen-4-yl)-4-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazineD2-cAMP0.9Partial Agonist
D3-cAMP19Partial Agonist
5-HT1A-cAMP2.3Full Agonist
Compound 34c 4-(Piperazin-1-yl)-1H-indole derivativeD2-cAMP3.3Partial Agonist
D3-cAMP10.0Partial Agonist
5-HT1A-cAMP1.4Full Agonist

Key SAR Insights:

  • Piperazine Core: The piperazine ring is an essential component for high-affinity binding to both dopamine and serotonin receptors.

  • Benzo[b]thiophene Moiety: This group contributes to the overall binding affinity and is associated with good metabolic stability.

  • Substitutions on the Piperazine N4-position: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of the pharmacological profile.

    • Alkoxyaryl Linkers: As seen in compounds 7b and 34c, the introduction of a flexible three-carbon linker connected to a fluorinated pyridyloxy moiety can maintain or enhance agonist activity at D2, D3, and 5-HT1A receptors.

    • Butoxy-quinolinone Moiety (Brexpiprazole): The 7-{4-[... ]butoxy}-1H-quinolin-2-one substituent in brexpiprazole results in a potent partial agonist profile at D2 and 5-HT1A receptors, coupled with strong antagonist activity at 5-HT2A receptors.

  • Arylpiperazine Moiety Modifications: Replacing the this compound with other arylpiperazine moieties, such as 4-(piperazin-1-yl)-1H-indole in compound 34c, can modulate the efficacy at different receptor subtypes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are the protocols for the key in vitro assays used to characterize the this compound analogs.

Radioligand Receptor Binding Assays

These assays are performed to determine the binding affinity (Ki) of the test compounds for specific receptors.

Protocol for Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human D2L or 5-HT1A receptor are used.

  • Radioligand:

    • For D2 receptors: [3H]Spiperone or [3H]Raclopride.

    • For 5-HT1A receptors: [3H]8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Incubation: Test compounds at various concentrations, the radioligand, and cell membranes are incubated in the assay buffer.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with D2 or 5-HT1A receptors) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([3H]Spiperone or [3H]8-OH-DPAT) prep_radioligand->incubation prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->incubation filtration Filter to Separate Bound from Free Ligand incubation->filtration counting Liquid Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for Radioligand Receptor Binding Assay.
Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, and to quantify its potency (EC50) and efficacy (intrinsic activity). For Gi-coupled receptors like D2 and 5-HT1A, a common method is to measure the inhibition of forskolin-stimulated cAMP production.

Protocol for cAMP Functional Assay:

  • Cell Culture: CHO or HEK293 cells stably expressing the human D2L or 5-HT1A receptor are cultured in appropriate media.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer containing a phosphodiesterase inhibitor like IBMX.

  • Incubation:

    • Agonist Mode: Cells are incubated with various concentrations of the test compound.

    • Antagonist Mode: Cells are pre-incubated with the test compound before the addition of a known agonist.

  • Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: The EC50 (concentration for 50% of the maximal effect) and Emax (maximum effect) are determined from the dose-response curve. Intrinsic activity is calculated relative to a reference full agonist.

    • Antagonist Mode: The IC50 (concentration for 50% inhibition of the agonist response) is determined.

functional_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis culture_cells Culture Cells Expressing D2 or 5-HT1A Receptors plate_cells Plate Cells in Microplate culture_cells->plate_cells add_compounds Add Test Compounds plate_cells->add_compounds add_forskolin Add Forskolin to Stimulate cAMP Production add_compounds->add_forskolin lyse_cells Lyse Cells add_forskolin->lyse_cells measure_camp Measure Intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_camp analyze_data Analyze Dose-Response Curve (EC50, Emax) measure_camp->analyze_data

Workflow for cAMP Functional Assay.

Signaling Pathway Diagram

The this compound analogs discussed in this guide primarily exert their effects through the modulation of Gi-coupled dopamine D2 and serotonin 5-HT1A receptors. The following diagram illustrates the canonical signaling pathway for these receptors.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand 1-(Benzo[b]thiophen-4-yl) piperazine Analog (Agonist) receptor D2 or 5-HT1A Receptor ligand->receptor Binds g_protein Gi Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Downstream Targets

Gi-Coupled Receptor Signaling Pathway.

References

comparing the efficacy of different synthetic routes for 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the antipsychotic drug brexpiprazole, has been approached through various synthetic strategies. The selection of an optimal route is contingent upon factors such as yield, purity, cost-effectiveness, scalability, and safety. This guide provides a comprehensive comparison of the most prevalent and effective synthetic methodologies, supported by experimental data, to aid researchers in making informed decisions.

Comparison of Synthetic Efficacy

The following table summarizes the key quantitative data for four prominent synthetic routes to this compound.

ParameterRoute 1: From 6,7-Dihydrobenzo[b]thiophen-4(5H)-oneRoute 2: Palladium-Catalyzed Buchwald-Hartwig AminationRoute 3: Nucleophilic Substitution from 4-Chlorobenzo[b]thiopheneRoute 4: Multi-step Synthesis from 2-Chloro-6-fluorobenzaldehyde
Starting Material 6,7-Dihydrobenzo[b]thiophen-4(5H)-one4-Bromobenzo[b]thiophene4-Chlorobenzo[b]thiophene2-Chloro-6-fluorobenzaldehyde
Key Reagents NBS or PBr₃, N-Boc-piperazine, Lewis Acid (e.g., AlCl₃), HClPiperazine, Pd₂(dba)₃, (R)-(+)-BINAP, NaOtBuPiperazineVarious (multi-step)
Overall Yield High (Final deprotection step: 80-85%)78-82%[1]85%[1]54% (overall for 5 steps)[2]
Purity ≥99% (HPLC)[1][3]98.5-99.5%[1]98%[1]High (suitable for kg scale)[2]
Reaction Time Bromination, Coupling (5h), Deprotection (overnight)Not specifiedNot specifiedNot specified (multi-step)
Scalability Suitable for industrial production[1]ScalableSuitable for large-scale synthesis[1]Economical and scalable[2]
Key Advantages Avoids costly palladium catalysts, high purity.[1]High regioselectivity and purity.[1]Metal-free, simplified purification.[1]Avoids expensive catalysts and side products.[2]
Key Disadvantages Multi-step process.Use of expensive palladium catalyst and ligands.Potentially harsh reaction conditions (reflux).Lower overall yield over more steps.

Experimental Protocols

Route 1: Synthesis from 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

This three-step process involves bromination, Lewis acid-mediated aromatic coupling, and deprotection.

Step 1: Bromination 6,7-dihydrobenzo[b]thiophen-4(5H)-one is treated with a brominating agent such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) in a solvent like dichloromethane at a temperature between 0-25°C to yield 3-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one.[1]

Step 2: Lewis Acid-Mediated Coupling and Aromatization The resulting 3-bromo intermediate is reacted with N-Boc-piperazine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[1] The reaction is typically carried out in toluene at 90°C for 5 hours, leading to the formation of 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.[1]

Step 3: Deprotection The N-Boc protecting group is removed by treating the intermediate with hydrochloric acid in methanol or ethanol at room temperature overnight.[1] The final product, this compound hydrochloride, is isolated with a purity of ≥99% and a yield of 80-85% for this step.[1]

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This method utilizes a palladium catalyst to directly couple an aryl halide with piperazine.

Reaction Setup: A reaction vessel is charged with 4-bromobenzo[b]thiophene, piperazine, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) as the palladium source, and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as the ligand.[1] Sodium tert-butoxide (NaOtBu) is used as the base, and the reaction is conducted in toluene.[1]

Reaction Conditions: The mixture is heated to 110°C.[1] The catalyst loading is a critical parameter, with a 1:50 Pd:substrate molar ratio being optimal to minimize cost while maintaining a high yield of 78-82%.[1]

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove palladium residues. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from an ethanol/water mixture to achieve a purity of 98.5-99.5%.[1]

Route 3: Nucleophilic Aromatic Substitution from 4-Chlorobenzo[b]thiophene

This classical approach involves the direct displacement of a halide from the benzo[b]thiophene core by piperazine.

Reaction Setup: 4-chlorobenzo[b]thiophene is reacted with an excess of piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.[1]

Reaction Conditions: The reaction mixture is heated under reflux conditions (typically 60-100°C) to facilitate the nucleophilic substitution.[1]

Work-up and Purification: The reaction mixture is cooled, and the product is typically isolated by precipitation and filtration or by extraction. Purification can be achieved through crystallization, yielding a product with 98% purity and an overall yield of 85%.[1] This method has the advantage of avoiding transition metals, which simplifies waste management and can be more cost-effective for large-scale production.[1]

Visualizing the Synthetic Pathways

To further elucidate the workflow of these synthetic routes, the following diagrams have been generated.

Synthetic_Route_1 A 6,7-Dihydrobenzo[b]thiophen-4(5H)-one B 3-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one A->B Bromination (NBS or PBr3) C 1-(Benzo[b]thiophen-4-yl)-N-Boc-piperazine B->C Lewis Acid-Mediated Coupling (N-Boc-piperazine, AlCl3) D This compound C->D Deprotection (HCl)

Caption: Workflow for the synthesis starting from 6,7-Dihydrobenzo[b]thiophen-4(5H)-one.

Synthetic_Route_2 A 4-Bromobenzo[b]thiophene + Piperazine B Reaction Mixture A->B Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NaOtBu) C Crude Product B->C Filtration & Evaporation D This compound C->D Recrystallization

Caption: Workflow for the Palladium-Catalyzed Buchwald-Hartwig Amination.

Decision_Making_Flowchart Start Select Synthetic Route Cost Is cost the primary concern? Start->Cost Purity Is highest purity essential? Cost->Purity No Route4 Route 4: From Fluorobenzaldehyde Cost->Route4 Yes Scalability Is large-scale production required? Purity->Scalability No Route1 Route 1: From Dihydrothiophenone Purity->Route1 Yes Route2 Route 2: Buchwald-Hartwig Scalability->Route2 No Route3 Route 3: Nucleophilic Substitution Scalability->Route3 Yes

Caption: Decision-making flowchart for selecting a synthetic route.

Conclusion

The choice of a synthetic route for this compound is a critical decision in the drug development process.

  • Route 1 (From 6,7-Dihydrobenzo[b]thiophen-4(5H)-one) offers the highest purity, making it ideal for applications with stringent quality requirements, and avoids the use of expensive palladium catalysts.[1]

  • Route 2 (Buchwald-Hartwig Amination) provides high yields and purity and is a robust method for forming the C-N bond.[1]

  • Route 3 (Nucleophilic Substitution) represents a classic, metal-free, and cost-effective approach suitable for large-scale production, although it may require optimization of reaction conditions to maximize yield and minimize impurities.[1]

  • Route 4 (From 2-Chloro-6-fluorobenzaldehyde) is presented as an economical and scalable option, particularly advantageous when the cost of catalysts is a limiting factor, despite its lower overall yield due to the multi-step nature.[2]

Researchers and process chemists must weigh the trade-offs between yield, purity, cost, and scalability to select the most appropriate synthetic strategy for their specific needs. This guide provides the necessary data and protocols to facilitate this decision-making process.

References

Validating the Mechanism of Action of 1-(Benzo[b]thiophen-4-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to validate the mechanism of action of 1-(Benzo[b]thiophen-4-yl)piperazine. Given that this compound is a key intermediate in the synthesis of the atypical antipsychotic Brexpiprazole, its mechanism of action is intrinsically linked to the pharmacological profile of the final active pharmaceutical ingredient.[1][2] This document will therefore focus on the well-characterized mechanism of Brexpiprazole and compare its performance with other established atypical antipsychotics, namely Aripiprazole and Cariprazine. All three drugs share a common mechanism involving the modulation of dopamine and serotonin pathways.

Core Mechanism of Action

This compound contributes the core chemical scaffold that, upon further modification to form Brexpiprazole, imparts a specific pharmacological activity profile. Research indicates that this compound itself exhibits affinity for serotonin 5-HT1A and dopamine D2 receptors.[1] The final product, Brexpiprazole, is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the serotonin 5-HT2A receptor.[1] This multi-target engagement is central to its therapeutic effects in treating psychiatric disorders.

Signaling Pathway and Experimental Workflow

The interaction of these compounds with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for characterizing these compounds.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Autoreceptor D2 Autoreceptor Dopamine_Release->D2_Autoreceptor Negative Feedback D2_Receptor D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Receptor->Adenylyl_Cyclase 5HT2A_Receptor 5-HT2A Receptor PLC Phospholipase C 5HT2A_Receptor->PLC cAMP cAMP Adenylyl_Cyclase->cAMP ATP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Drug Brexpiprazole (Partial Agonist) Drug->D2_Receptor Drug->5HT1A_Receptor Drug_Antagonist Brexpiprazole (Antagonist) Drug_Antagonist->5HT2A_Receptor Dopamine Dopamine Dopamine->D2_Receptor Serotonin Serotonin Serotonin->5HT1A_Receptor Serotonin->5HT2A_Receptor

Caption: Signaling pathways of key dopamine and serotonin receptors.

Experimental_Workflow Start Start: Compound Synthesis (1-Benzo[b]thiophen-4-yl)piperazine) Receptor_Binding In Vitro Receptor Binding Assays (Determine Ki values) Start->Receptor_Binding Functional_Assays In Vitro Functional Assays (Determine EC50/IC50 and Intrinsic Activity) Start->Functional_Assays Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Conclusion Conclusion: Validate Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for compound characterization.

Comparative Quantitative Data

The following table summarizes the binding affinities (Ki, in nM) of Brexpiprazole, Aripiprazole, and Cariprazine for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

ReceptorBrexpiprazole (Ki, nM)Aripiprazole (Ki, nM)Cariprazine (Ki, nM)
Dopamine D20.300.340.49
Dopamine D31.10.80.085
Serotonin 5-HT1A0.121.72.6
Serotonin 5-HT2A0.473.418.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (Brexpiprazole, Aripiprazole, Cariprazine) at various concentrations.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Serotonin 5-HT1A Receptor

Objective: To determine the functional activity (EC50/IC50 and intrinsic activity) of a test compound at the serotonin 5-HT1A receptor.

Materials:

  • A stable cell line expressing human serotonin 5-HT1A receptors and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

  • Assay medium: Serum-free cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Replace the culture medium with assay medium containing various concentrations of the test compounds.

  • To measure agonist activity, incubate for 30 minutes. To measure antagonist activity, pre-incubate with the test compound for 15 minutes, then add a known 5-HT1A agonist (e.g., 8-OH-DPAT) and incubate for a further 30 minutes.

  • For Gαi-coupled receptors like 5-HT1A, stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • For agonists, plot the inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the IC50 (potency) and the maximum inhibition (efficacy).

  • For antagonists, plot the percentage of inhibition of the agonist response against the log of the compound concentration to determine the IC50.

  • Intrinsic activity is calculated as the maximal response of the test compound as a percentage of the maximal response of a full agonist.

Calcium Flux Functional Assay for Serotonin 5-HT2A Receptor

Objective: To determine the functional activity (EC50/IC50) of a test compound at the serotonin 5-HT2A receptor.

Materials:

  • A stable cell line expressing human serotonin 5-HT2A receptors (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds at various concentrations.

  • A known 5-HT2A receptor agonist (e.g., serotonin) for antagonist assays.

  • A fluorescence plate reader with an integrated liquid handling system.

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Seed the cells in the plates and incubate overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • For agonist testing, inject the test compounds at various concentrations and monitor the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with the test compounds for a specified period before injecting a known 5-HT2A agonist and monitoring the fluorescence change.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The validation of the mechanism of action for this compound is strongly supported by its role as a direct precursor to Brexpiprazole. The pharmacological profile of Brexpiprazole, characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors, provides a clear and experimentally validated framework for understanding the therapeutic potential of this chemical scaffold. The comparative data presented in this guide highlights the nuanced differences in receptor affinities among Brexpiprazole and other leading atypical antipsychotics, offering valuable insights for researchers and drug development professionals in the field of neuroscience. The detailed experimental protocols provide a solid foundation for the in-house replication and further investigation of these and similar compounds.

References

Safety Operating Guide

Navigating the Disposal of 1-(Benzo[b]thiophen-4-yl)piperazine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of 1-(Benzo[b]thiophen-4-yl)piperazine and its hydrochloride salt (CAS No. 913614-18-3), emphasizing operational and disposal planning.

Core Principles of Chemical Waste Management

All laboratory personnel must treat chemical waste, including this compound, as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health and Safety (EHS) office.[1] The fundamental tenets of chemical waste disposal revolve around segregation, proper containment, clear labeling, and adherence to institutional and regulatory protocols.

Key Disposal Considerations:

  • Waste Identification and Segregation: Never mix different types of chemical waste.[2] this compound waste should be collected separately from other waste streams such as halogenated solvents, acids, bases, and oxidizers.[3] Solid and liquid waste must also be kept separate.[2]

  • Container Management: Use only appropriate and compatible containers for waste storage, preferably the original container if it is in good condition.[1][2] Containers must be leak-proof, tightly sealed, and stored away from heat, sunlight, and incompatible materials.[2][4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "this compound"), the accumulation start date, and any known hazard warnings.[4][5]

  • Personal Protective Equipment (PPE): When handling this compound and its waste, appropriate PPE, including gloves, lab coats, and safety goggles, must be worn.[4]

  • Spill Management: Any materials used to clean up spills of this compound, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.[1]

Quantitative Data Summary for Chemical Waste Handling

The following table summarizes key quantitative limits and requirements for the accumulation of hazardous chemical waste in a laboratory setting, based on general guidelines. These are critical for maintaining compliance and ensuring safety.

ParameterGuidelineRationale
Maximum Accumulation Volume 55 gallons per Satellite Accumulation Area (SAA)Prevents the storage of large quantities of hazardous waste in active work areas.[6]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid) per SAAStricter control for highly hazardous substances to minimize risk.[6]
Container Rinsing Triple rinse with a suitable solvent for empty containers of acutely hazardous waste.Ensures removal of residual hazardous material before the container is disposed of as regular trash.[1][3]
Waste Container Weight Limit Maximum of 15 kg (approx. 33 lbs)Adheres to manual handling regulations to prevent injury.[4]

Disposal Workflow for this compound

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

G Figure 1. Disposal Workflow for this compound A Waste Generation (e.g., unused compound, contaminated labware) B Segregate Waste (Solid vs. Liquid, Non-halogenated) A->B C Select Compatible Container (Original container preferred, leak-proof) B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Request Waste Pickup (Contact Institutional EHS Office) E->F G EHS Collection and Final Disposal (Incineration or other approved methods) F->G

Figure 1. Disposal Workflow for this compound

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-laboratory neutralization or deactivation of this compound. Attempting to neutralize this compound without a validated procedure could lead to dangerous reactions. Therefore, the recommended and safest course of action is to dispose of it as hazardous chemical waste through your institution's EHS program.

References

Essential Safety and Operational Guide for 1-(Benzo[b]thiophen-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Benzo[b]thiophen-4-yl)piperazine and its hydrochloride salt. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize risk.

Hazard Summary Table

Hazard StatementGHS CodeDescriptionPictogramSignal Word
Harmful if swallowedH302May cause harm if ingested.GHS07Warning
Causes skin irritationH315May cause redness, pain, and inflammation of the skin.GHS07Warning
Causes serious eye irritationH319May cause significant eye irritation and damage.GHS07Warning
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.GHS07Warning

Recommended Personal Protective Equipment (PPE)

CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required to protect against splashes. A face shield should be worn over safety glasses for additional protection.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves (minimum thickness >0.11 mm) are recommended for splash protection. Always inspect gloves before use and consult the manufacturer's resistance guide for prolonged contact.[1][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[1] For tasks with a higher risk of splashes, a chemically resistant apron is advised.
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator if ventilation is inadequate or if dust is generated.[1][4] A P2 or P3 filter is recommended for particulates.[4]

Experimental Protocols: Safe Handling Procedures

Strict adherence to the following step-by-step protocols is essential for the safe handling of this compound.

1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the solid this compound to the weighing vessel.

    • Avoid generating dust. Use a spatula for the transfer.

    • Record the weight and securely close the stock container.

2. Dissolving and Transferring:

  • Solvent Addition: If preparing a solution, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. Sonication may be used if necessary.

  • Liquid Transfer: Use a calibrated pipette or a syringe to transfer the solution.

  • Post-Transfer: Immediately cap the receiving vessel.

3. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hand Washing: Wash hands with soap and water after removing gloves.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert safety personnel and follow institutional emergency procedures.

    • Prevent entry into the affected area.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Segregation:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect liquid waste in a separate, sealed, and properly labeled container.[6]

  • Segregation: Do not mix this waste stream with other incompatible waste. Keep halogenated and non-halogenated solvent waste separate.[6]

Disposal Procedure:

  • All waste containers must be securely sealed and stored in a designated secondary containment area.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Safety Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Transfer weigh->dissolve decontaminate Decontaminate Area and Equipment dissolve->decontaminate collect_waste Collect & Segregate Hazardous Waste dissolve->collect_waste Waste Generation remove_ppe Remove PPE decontaminate->remove_ppe decontaminate->collect_waste wash_hands Wash Hands remove_ppe->wash_hands dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[b]thiophen-4-yl)piperazine
Reactant of Route 2
1-(Benzo[b]thiophen-4-yl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。